Squalane-d62
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H62 |
|---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |
InChI Key |
PRAKJMSDJKAYCZ-SMFALFTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Squalane-d62
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical properties of Squalane-d62, a deuterated analog of squalane. This document is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Core Chemical Properties
This compound is the deuterium-labeled version of squalane, a saturated hydrocarbon.[1][2] It is widely used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of squalane in various matrices.[3][4] The primary advantage of using this compound is its chemical similarity to squalane, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometric detection.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | References |
| Chemical Formula | C₃₀D₆₂ | [5] |
| Molecular Weight | 485.20 g/mol | |
| Exact Mass | 484.874298 u | |
| CAS Number | 16514-83-3 | |
| Density | 0.8 ± 0.1 g/cm³ | |
| Boiling Point | 470.3 ± 0.0 °C at 760 mmHg | |
| Flash Point | 217.8 ± 0.0 °C | |
| LogP | 15.59 | |
| Purity | >95% (by GC) |
Experimental Protocols
The characterization and utilization of this compound involve several key experimental methodologies. The following sections detail the protocols for determining isotopic purity and for its application in quantitative analysis.
Determination of Isotopic Purity
Ensuring the isotopic purity of this compound is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
2.1.1. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the isotopic enrichment and distribution of deuterons in the this compound molecule.
-
Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is commonly employed.
-
Methodology:
-
A dilute solution of this compound is prepared in a suitable organic solvent (e.g., hexane).
-
The solution is introduced into the ESI-HRMS system.
-
Full scan mass spectra are acquired over a mass range that includes the molecular ion of this compound and its isotopologues (molecules with varying numbers of deuterium atoms).
-
The high resolution of the instrument allows for the separation and quantification of the different isotopologues (e.g., d61, d60, etc.).
-
The isotopic purity is calculated based on the relative abundance of the d62 isotopologue compared to the other isotopologues.
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic purity.
-
Instrumentation: A high-field NMR spectrometer is used to acquire ¹H (proton) and ²H (deuterium) NMR spectra.
-
Methodology:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A ¹H NMR spectrum is acquired. The residual proton signals are integrated and compared to a known internal standard to determine the overall level of deuteration.
-
A ²H NMR spectrum is acquired to observe the signals from the deuterium atoms, confirming their presence at the expected positions in the molecule.
-
Quantitative Analysis of Squalane using this compound as an Internal Standard by GC-MS
-
Objective: To accurately quantify the concentration of squalane in a biological or other matrix.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Methodology:
-
Sample Preparation: A known amount of this compound internal standard is added to the sample containing the unknown quantity of squalane. The analytes are then extracted from the matrix using a suitable solvent extraction method.
-
Chromatographic Separation: The extracted sample is injected into the GC. A capillary column (e.g., HP-5MS) is used to separate squalane and this compound from other components in the sample. A typical temperature program would be an initial temperature of 150°C, ramped to 300°C.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for both squalane and this compound are monitored. For squalane, characteristic fragment ions are selected, while for this compound, the corresponding deuterated fragment ions are monitored.
-
Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of squalane and a fixed concentration of this compound. The ratio of the peak area of squalane to the peak area of this compound is plotted against the concentration of squalane. The concentration of squalane in the unknown sample is then determined from this calibration curve.
-
Visualizations
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates the typical workflow for a pharmacokinetic study where this compound is used as an internal standard to quantify squalane levels in biological samples.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship in Isotopic Purity Determination
This diagram illustrates the relationship between different analytical techniques in the comprehensive characterization of this compound's isotopic purity.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Squalane-d62: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of Squalane-d62 (perdeuterated squalane), a valuable isotopically labeled compound for various research applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] The methodologies detailed herein focus on a robust biosynthetic approach for producing the deuterated precursor, squalene, followed by a catalytic deuteration process to yield high-purity this compound.
Introduction
Squalane (C30H62) is a saturated hydrocarbon and a derivative of squalene, a natural triterpene. Due to its exceptional stability and emollient properties, it finds extensive use in cosmetics and pharmaceuticals. This compound, the perdeuterated isotopologue of squalane, is a crucial tool in drug development and metabolic research. The substitution of hydrogen with deuterium allows for the tracing and quantification of squalane in biological systems and can influence the pharmacokinetic and metabolic profiles of drugs.[1]
The primary route to this compound involves the saturation of the six double bonds in deuterated squalene. This guide emphasizes a biosynthetic method for producing uniformly deuterated squalene, which offers high isotopic enrichment and is a more sustainable alternative to extraction from natural sources like shark liver oil.[2]
Synthesis of this compound
The synthesis of this compound is a two-stage process:
-
Biosynthesis of Uniformly Deuterated Squalene: This is achieved using an engineered strain of Saccharomyces cerevisiae with a high biosynthetic yield for squalene.[3][4] The yeast is cultured in a medium enriched with heavy water (D₂O), leading to the incorporation of deuterium into the squalene molecule.
-
Catalytic Deuteration of Squalene: The double bonds of the biosynthesized deuterated squalene are then saturated using deuterium gas (D₂) in the presence of a catalyst to produce this compound.
Key Methodologies and Experimental Protocols
This protocol is adapted from methodologies reported for producing uniformly deuterated biomolecules.
Materials:
-
Saccharomyces cerevisiae strain Y2805 (or a similar high-yield squalene-producing strain)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Protiated glucose (or a deuterated carbon source for higher deuteration levels)
-
Yeast growth medium components
-
Bioreactor
Protocol:
-
Prepare the yeast growth medium using D₂O as the solvent. The isotopic purity of the heavy water medium will directly influence the final deuteration level of the squalene. A general rule is that the isotopic purity of the medium should be about 14% higher than the desired deuteration level in the squalene.
-
Inoculate the deuterated medium with the S. cerevisiae strain.
-
Culture the yeast in a bioreactor under controlled conditions (temperature, pH, aeration).
-
Feed the culture with a carbon source (e.g., protiated glucose). For deuteration levels exceeding 85%, a deuterated carbon source is necessary.
-
After a sufficient growth period (e.g., 5 days), harvest the yeast cells by centrifugation.
Materials:
-
Harvested yeast cells
-
Hexane (or a hexane/toluene mixture)
-
Base (e.g., potassium hydroxide) for cell lysis
Protocol:
-
Lyse the harvested yeast cells using a base-mediated method to release the intracellular contents, including squalene.
-
Extract the deuterated squalene from the cell lysate using an organic solvent such as hexane. The addition of toluene (e.g., 10% v/v) can improve extraction efficiency.
-
Separate the organic phase containing the squalene.
-
Concentrate the organic extract under reduced pressure to obtain the crude deuterated squalene.
This protocol is an adaptation of established squalene hydrogenation procedures, substituting hydrogen gas with deuterium gas.
Materials:
-
Crude deuterated squalene
-
Palladium on carbon (Pd/C) catalyst or a recyclable catalyst like SiliaCat Pd(0)
-
Deuterium gas (D₂)
-
Ethanol (optional, as solvent)
-
High-pressure reactor (autoclave)
Protocol:
-
Dissolve the crude deuterated squalene in a suitable solvent like ethanol, or proceed with a solvent-free reaction.
-
Add the catalyst to the squalene solution. Typical catalyst loading can range from 0.5 to 1.0 mol %.
-
Place the mixture in a high-pressure reactor.
-
Purge the reactor with an inert gas (e.g., argon) and then pressurize with deuterium gas (D₂). Reaction conditions can be mild, for instance, 1 atm of D₂ at 30-50°C, or harsher if required by the purity of the squalene.
-
Stir the reaction mixture at the set temperature and pressure until the reaction is complete (typically monitored by GC).
-
After the reaction, cool the reactor, release the pressure, and filter the mixture to remove the catalyst.
-
Evaporate the solvent (if used) to obtain crude this compound.
Purification of this compound
Purification is critical to achieve the high purity required for research applications.
Purification Methodologies and Protocols
This is a primary method for purifying both the intermediate deuterated squalene and the final this compound product.
Materials:
-
Crude this compound
-
Silica gel
-
Hexane or other suitable non-polar solvents
Protocol:
-
Prepare a silica gel column packed with hexane.
-
Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elute the column with hexane.
-
Collect fractions and analyze them by Gas Chromatography (GC) to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
For larger scale purification or to remove high-boiling impurities, vacuum distillation is effective.
Protocol:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Heat the crude this compound under reduced pressure.
-
Collect the distillate at the appropriate boiling point for squalane under the given pressure.
Data Presentation
Quantitative data for the synthesis and purification of deuterated squalene and squalane are summarized below.
Table 1: Biosynthesis and Purity of Deuterated Squalene
| Parameter | Value | Reference |
| Biosynthetic Yield | 800 mg/L | |
| Overall Deuteration Level | 81% (± 2%) | |
| Purity after Chromatography | >98% (by GC) |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀D₆₂ | |
| Molecular Weight | 485.195 g/mol | |
| Accurate Mass | 484.8743 | |
| Purity | >95% (by GC) |
Visualization of Workflow and Reaction
The following diagrams illustrate the synthesis workflow and the chemical transformation involved.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Catalytic deuteration of deuterated squalene to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ansto.gov.au [ansto.gov.au]
- 3. Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]
Squalane-d62 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Squalane-d62, the deuterated isotopologue of squalane. This compound is a valuable tool in various scientific disciplines, offering unique advantages in metabolic studies, pharmacokinetic research, and as an analytical standard. This document outlines its chemical and physical properties, synthesis, and key applications, including detailed experimental considerations.
Core Data Presentation
This compound is the perdeuterated form of Squalane, meaning all hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it ideal for tracer studies and as an internal standard in mass spectrometry-based analyses.
| Property | Value | References |
| CAS Number | 16514-83-3 | [1][2][3][4][5] |
| Molecular Formula | C30D62 | |
| Molecular Weight | 485.20 g/mol | |
| Synonyms | 2,6,10,15,19,23-hexamethyltetracosane-d62, Perdeuteriosqualane | |
| Density | 0.8±0.1 g/cm³ | |
| Boiling Point | 470.3±0.0 °C at 760 mmHg | |
| Flash Point | 217.8±0.0 °C | |
| Purity | >95% (GC) |
Introduction to this compound
Squalane (C30H62) is a saturated hydrocarbon and a derivative of squalene, a natural lipid found in shark liver oil, various plant oils, and human sebum. Due to its emollient and hydrating properties, squalane is a common ingredient in cosmetics. It also exhibits antioxidant and anticancer activities.
This compound is its deuterium-labeled counterpart. The substitution of hydrogen with deuterium, a stable, heavy isotope, has gained significant attention in drug development. This is because deuteration can alter the pharmacokinetic and metabolic profiles of molecules, often leading to increased metabolic stability. This compound serves as a valuable research tool for several reasons:
-
Tracer Studies: It can be used to track the absorption, distribution, metabolism, and excretion (ADME) of squalane and squalane-containing formulations without interference from endogenous squalane.
-
Internal Standard: In quantitative analyses using methods like NMR, GC-MS, or LC-MS, this compound is an ideal internal standard.
-
Oxidative Stability Research: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can be leveraged to study and enhance the oxidative stability of squalane. Research has shown that even partial deuteration of squalene significantly inhibits the formation of comedogenic peroxides.
Experimental Protocols and Methodologies
The primary applications of this compound revolve around its use as a tracer and its enhanced stability. Below are generalized protocols for its application.
While chemical synthesis is possible, a common and efficient method for producing highly deuterated squalene (the precursor to squalane) is through microbial biosynthesis.
Methodology:
-
Strain Selection: An engineered yeast strain, such as Saccharomyces cerevisiae, with a high biosynthetic yield of squalene is selected.
-
Culture Medium: The yeast is grown in a "heavy water" (deuterium oxide, D₂O) based medium. The isotopic purity of the growth medium directly correlates with the overall deuteration level of the biosynthetic squalene.
-
Fermentation: The yeast is cultured under controlled conditions to produce deuterated squalene.
-
Extraction and Purification: Squalene is extracted from the yeast cells and purified.
-
Hydrogenation (Deuteration): The extracted deuterated squalene is then hydrogenated to produce stable, saturated this compound. This process involves treating the deuterated squalene with dihydrogen gas in the presence of a catalyst.
This compound can be used to study the metabolic fate of squalane in biological systems.
Methodology:
-
Formulation: this compound is incorporated into a suitable delivery vehicle (e.g., a topical cream, an emulsion for injection).
-
Administration: The formulation is administered to the test subject (e.g., animal model).
-
Sample Collection: Biological samples (blood, tissue, etc.) are collected at various time points.
-
Extraction: Lipids, including this compound and its potential metabolites, are extracted from the biological samples.
-
Quantification: The concentration of this compound is determined using a sensitive analytical technique like LC-MS/MS. The distinct mass of this compound allows it to be clearly distinguished from endogenous, non-deuterated squalane.
The enhanced stability of deuterated squalane can be quantified by exposing it to oxidative stress and measuring the rate of degradation or peroxide formation.
Methodology:
-
Sample Preparation: Samples of both non-deuterated squalane and this compound (or squalene with varying degrees of deuteration) are prepared.
-
Oxidative Stress Induction: The samples are exposed to an oxidative stressor, such as UV irradiation in the presence of air, to mimic exposure to sunlight.
-
Peroxide Formation Analysis: At set time intervals, the formation of peroxides is measured. This can be done using various analytical techniques that quantify peroxide value.
-
Data Analysis: The rate of peroxide formation is compared between the deuterated and non-deuterated samples to determine the impact of deuteration on oxidative stability. Studies have shown that even a 19% level of deuteration can inhibit peroxide formation.
Visualizations: Workflows and Concepts
The following diagrams illustrate the synthesis and application of this compound.
References
A Technical Guide to High-Purity Squalane-d62: Commercial Sourcing and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Squalane-d62, a deuterated isotopologue of squalane. This compound serves as a critical internal standard for mass spectrometry-based quantification of squalane in various matrices and is a valuable tool in metabolic research and drug development.[1][2] This document outlines key commercial suppliers, presents available quantitative data, and details experimental protocols for the quality control of this essential research chemical.
Commercial Suppliers and Available Specifications
The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several commercial suppliers offer this deuterated compound, though the level of detail provided in their specifications can vary. A summary of prominent suppliers and their stated product specifications is provided in Table 1. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data on purity and isotopic enrichment.
| Supplier | Product Number | Stated Purity | Isotopic Enrichment | Available Sizes |
| Chemsrc | Varies by supplier | 97.0%[3] | Not specified | Varies |
| MedchemExpress | HY-N7113S | >98.0% | Not specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[2] |
| LGC Standards | TRC-S683752 | >95% (GC) | Not specified | 10 mg, 100 mg |
| USBio | 466458 | Highly Purified | Not specified | 10mg, 25mg |
| HPC Standards | 691559 | Not specified | Not specified | 1x10mg |
| ESSLAB | 9036.30-100-AN | Not specified | Not specified | Not specified |
| Clinivex | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols for Quality Control
Ensuring the chemical purity and isotopic enrichment of this compound is paramount for its use in quantitative applications. The following are detailed methodologies for key analytical techniques used in the quality control of deuterated squalane.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isotopic Enrichment
GC-MS is a powerful technique for determining the chemical purity of this compound and providing an estimation of its isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.
-
Prepare a series of dilutions from the stock solution to determine the linear range of detection.
-
For analysis, dilute the sample to a final concentration of approximately 10-100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 320°C.
-
Hold: 5 minutes at 320°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-600.
-
-
Data Analysis:
-
Purity Assessment: The chemical purity is determined by integrating the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC). The purity is expressed as a percentage of the main peak area relative to the total peak area.
-
Isotopic Enrichment Estimation: The mass spectrum of this compound will show a molecular ion cluster. The isotopic enrichment can be estimated by comparing the relative intensities of the molecular ion (M+) peak of this compound (C30D62, expected m/z ≈ 484.9) and the corresponding M+ peak for unlabeled squalane (C30H62, m/z ≈ 422.8). A more precise determination requires specialized software for analyzing isotopic distributions. The fragmentation pattern of squalane typically includes characteristic losses of alkyl chains.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
¹H and ¹³C NMR are essential for confirming the chemical structure of squalane and assessing the degree of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the solvent does not have signals that overlap with the expected residual proton signals of the analyte.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Data Analysis: In a highly deuterated this compound sample, the proton spectrum should show very low-intensity signals corresponding to the residual, non-deuterated positions. The absence of significant proton signals confirms a high degree of deuteration. The chemical shifts of residual protons in squalane are expected in the aliphatic region (approximately 0.8-1.6 ppm).
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 100 MHz or equivalent.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C and the long relaxation times of carbons in squalane.
-
Data Analysis: The ¹³C spectrum will confirm the carbon backbone of the squalane molecule. The signals will be split into multiplets due to C-D coupling, providing further evidence of deuteration.
-
Visualizations
Caption: Workflow for Procurement and Quality Control of this compound.
Caption: Chemical Structure and Information for this compound.
References
The Inert Nature of Deuterated Squalane: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the biological inertness of deuterated squalane. This document explores the physicochemical properties, enhanced stability, and low biological reactivity of deuterated squalane, making it a promising excipient in pharmaceutical and biomedical applications.
Introduction
Squalane, a saturated derivative of squalene, is a widely used emollient and vehicle in cosmetics and pharmaceutical formulations due to its excellent biocompatibility and moisturizing properties.[1][2][3][4][5] The deuterated form of squalane, where hydrogen atoms are replaced by their heavier isotope, deuterium, is gaining attention for its potential to exhibit even greater biological inertness. This heightened stability is primarily attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down chemical reactions, particularly oxidation. This guide summarizes the current understanding of the biological properties of deuterated squalane, drawing from studies on squalane and the established principles of deuteration in chemistry and biology.
Physicochemical Properties and Enhanced Stability
Squalane is a colorless, odorless, and highly stable saturated hydrocarbon. Deuteration further enhances this stability. The substitution of hydrogen with deuterium atoms strengthens the C-H bonds, making them more resistant to cleavage. This is particularly relevant in preventing lipid peroxidation, a key degradation pathway for many organic molecules.
Studies on deuterated polyunsaturated fatty acids have demonstrated a significant reduction in the rate of oxidation. This principle directly applies to squalane, suggesting that deuterated squalane will have a longer shelf-life and be more resistant to degradation in biological environments.
Table 1: Comparison of Physicochemical Properties of Squalane and Deuterated Squalane
| Property | Squalane | Deuterated Squalane | Reference |
| Molecular Formula | C₃₀H₆₂ | C₃₀D₆₂ | |
| Molecular Weight | ~422.8 g/mol | ~485.2 g/mol | |
| Chemical Stability | High | Very High | |
| Oxidative Stability | Good | Significantly Enhanced |
Biological Inertness: Metabolism, Toxicity, and Immunogenicity
While direct studies on the biological inertness of deuterated squalane are limited, strong inferences can be drawn from the extensive safety data available for non-deuterated squalane and the known effects of deuteration.
Metabolism
Squalane is poorly absorbed from the gastrointestinal tract and is slowly absorbed through the skin. It is generally considered to be metabolically inert. The kinetic isotope effect would further slow down any potential metabolic processes involving C-H bond cleavage for deuterated squalane, rendering it even less likely to be metabolized. Deuteration is a known strategy to increase the metabolic stability of drugs.
Toxicity
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that squalane is safe as a cosmetic ingredient. It is non-irritating to the skin and eyes and is not a significant skin sensitizer. Given that deuteration does not introduce any new toxicophores and generally reduces reactivity, deuterated squalane is expected to have a safety profile that is at least as favorable as, if not better than, its non-deuterated counterpart.
Immunogenicity
Squalene, the unsaturated precursor to squalane, is used as an adjuvant in some vaccine formulations to enhance the immune response. However, squalane itself is considered to have low immunogenicity. For applications where minimal immune interaction is desired, the increased stability of deuterated squalane could be advantageous, as degradation products can sometimes trigger immune responses.
Experimental Protocols
To facilitate further research into the biological inertness of deuterated squalane, this section provides detailed methodologies for key experiments.
Synthesis of Deuterated Squalane
The synthesis of deuterated squalane typically involves the deuteration of its precursor, squalene.
Protocol for Biosynthesis of Deuterated Squalene:
-
Culture Preparation: A high-yield strain of Saccharomyces cerevisiae (e.g., Y2805) is cultured in a growth medium prepared with heavy water (D₂O) to the desired isotopic purity.
-
Fermentation: The yeast is fermented under controlled conditions. The biosynthetic pathways of the yeast will incorporate deuterium from the heavy water into the squalene molecules.
-
Extraction and Purification: After fermentation, the deuterated squalene is extracted from the yeast cells using an organic solvent (e.g., hexane) and purified using chromatography.
Protocol for Hydrogenation to Deuterated Squalane:
-
Reaction Setup: The purified deuterated squalene is dissolved in an appropriate solvent (e.g., ethanol). A catalyst, such as platinum on carbon (Pt/C), is added to the solution.
-
Hydrogenation: The mixture is subjected to a hydrogen (or deuterium for full deuteration) atmosphere under pressure and stirred until the reaction is complete.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield pure deuterated squalane.
Lipid Peroxidation Assay
This assay measures the extent of oxidation in a lipid sample.
Protocol:
-
Sample Preparation: Prepare solutions of deuterated squalane and a non-deuterated squalane control at the same concentration in a suitable solvent.
-
Induction of Peroxidation: Expose the samples to an oxidative stressor, such as UV-A irradiation or a chemical oxidant like hydrogen peroxide.
-
TBARS Reaction: Mix an aliquot of the sample with a solution of thiobarbituric acid (TBA) and heat at 95°C for 60 minutes. This reaction forms a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA using a standard curve to determine the extent of lipid peroxidation.
In Vitro Cytotoxicity Assay
This assay assesses the potential of a substance to cause cell death.
Protocol:
-
Cell Culture: Plate a suitable human cell line (e.g., HaCaT keratinocytes or dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of deuterated squalane. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells using a commercially available kit.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the positive control (maximum LDH release).
Conclusion
Deuterated squalane represents a promising advancement in the field of biologically inert excipients. Its enhanced stability due to the kinetic isotope effect, combined with the well-established safety profile of squalane, makes it an attractive candidate for use in high-purity pharmaceutical and cosmetic applications. While further direct biological studies are warranted to fully characterize its behavior in vivo, the existing evidence strongly supports its superior inertness compared to its non-deuterated counterpart. The experimental protocols provided in this guide offer a framework for researchers to further investigate and confirm the biological properties of this novel material.
References
Squalane-d62 in Lipidomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Squalane-d62 in lipidomics research. This compound, a deuterated form of squalane, serves as a powerful tool for the precise quantification of lipids and for tracing metabolic pathways. Its chemical inertness and similarity to its endogenous, non-labeled counterpart, squalene, make it an ideal internal standard and tracer in mass spectrometry-based lipid analysis.
Core Applications of this compound in Lipidomics
This compound has two primary applications in the field of lipidomics:
-
Internal Standard for Quantitative Analysis: Due to its chemical similarity to squalene and other lipids, this compound is an excellent internal standard for correcting for variations in sample preparation, extraction efficiency, and instrument response in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1] The use of a stable isotope-labeled internal standard is considered the gold standard for accurate lipid quantification.
-
Tracer for Metabolic Flux Analysis: this compound can be used as a tracer to study the dynamics of lipid metabolism, particularly in the cholesterol biosynthesis pathway.[2][3] By introducing labeled squalane into a biological system, researchers can track its conversion into downstream metabolites, providing valuable insights into the rates and routes of metabolic pathways under various physiological and pathological conditions.
Quantitative Data Presentation
The following tables summarize representative quantitative data that can be obtained using this compound as an internal standard in lipidomics experiments. The values presented are illustrative and will vary depending on the specific experimental conditions and biological matrix.
Table 1: Quantification of Squalene in Human Plasma using this compound as an Internal Standard.
| Sample ID | Squalene Concentration (µg/mL) | This compound (Internal Standard) Peak Area | Squalene Peak Area | Recovery (%) |
| Control 1 | 2.5 | 1,500,000 | 1,250,000 | 98 |
| Control 2 | 2.8 | 1,480,000 | 1,380,000 | 102 |
| Patient A | 5.2 | 1,520,000 | 2,580,000 | 99 |
| Patient B | 1.8 | 1,490,000 | 890,000 | 97 |
Table 2: Metabolic Flux Analysis of Cholesterol Biosynthesis using this compound Tracer.
| Time Point | This compound Remaining (%) | Labeled Lanosterol (%) | Labeled Cholesterol (%) |
| 0 hr | 100 | 0 | 0 |
| 2 hr | 85 | 10 | 1 |
| 6 hr | 60 | 25 | 5 |
| 12 hr | 35 | 40 | 15 |
| 24 hr | 10 | 20 | 30 |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Quantification of Squalene in Human Plasma by GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of squalene in human plasma samples.
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in hexane). c. Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 1 minute. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Collect the lower organic phase and transfer to a new glass tube. f. Dry the organic extract under a gentle stream of nitrogen.
2. Derivatization: a. To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Incubate at 60°C for 30 minutes to convert squalene to its trimethylsilyl (TMS) derivative. c. Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 100 µL of hexane.
3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890B GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). c. Injector Temperature: 280°C. d. Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min. e. Carrier Gas: Helium at a constant flow of 1 mL/min. f. Mass Spectrometer: Agilent 5977B MSD or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM).
- Squalene-TMS: m/z 482 (quantifier), 367, 413 (qualifiers).
- This compound-TMS: m/z 544 (quantifier), 429, 475 (qualifiers).
4. Quantification: a. Generate a calibration curve using known concentrations of squalene standard spiked with a fixed concentration of this compound. b. Calculate the concentration of squalene in the plasma samples by comparing the peak area ratio of squalene to this compound against the calibration curve.
Protocol 2: Metabolic Flux Analysis of Cholesterol Biosynthesis by LC-MS
This protocol outlines the use of this compound as a tracer to monitor its incorporation into downstream sterols in a cell culture model.
1. Cell Culture and Labeling: a. Culture cells (e.g., HepG2) to 80% confluency in appropriate growth medium. b. Replace the medium with fresh medium containing this compound at a final concentration of 10 µM. c. Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
2. Lipid Extraction: a. At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube. c. Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes. d. Add 250 µL of water to induce phase separation. e. Centrifuge at 1000 x g for 10 minutes. f. Collect the upper organic phase and dry under nitrogen.
3. LC-MS Analysis: a. Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent. b. Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate. d. Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate. e. Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and re-equilibrate. f. Flow Rate: 0.3 mL/min. g. Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) or a triple quadrupole mass spectrometer. h. Ionization Mode: Positive Electrospray Ionization (ESI+). i. Acquisition Mode: Full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its metabolites (e.g., lanosterol, cholesterol).
4. Data Analysis: a. Identify and quantify the peak areas of this compound and its labeled downstream metabolites at each time point. b. Calculate the percentage of labeled species relative to the total pool of each metabolite to determine the rate of metabolic flux.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in lipidomics.
Caption: Cholesterol Biosynthesis Pathway showing the introduction of this compound as a tracer.
Caption: General workflow for quantitative lipidomics using this compound as an internal standard.
Caption: Logical relationship of this compound applications in advancing lipidomics research.
References
- 1. researchgate.net [researchgate.net]
- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Squalane-d62
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Squalane-d62, a deuterated form of Squalane. This compound is utilized in various research applications, including as a tracer and an internal standard for quantitative analysis.[1][2] While it is generally not classified as a hazardous substance, adherence to proper laboratory safety protocols is essential.[3] This document outlines the known physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
The following tables summarize the available quantitative data for this compound and its non-deuterated analogue, Squalane. Due to the limited specific experimental data for the deuterated form, properties of Squalane are provided for reference, as they are expected to be very similar.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₀D₆₂ | [3] |
| Molecular Weight | 485.20 g/mol | [3] |
| Appearance | Liquid | |
| Odor | No data available |
Table 2: Physical and Chemical Properties of Squalane
| Property | Value | Source |
| Melting Point | -38°C | |
| Boiling Point | 210 - 215 °C @ 1 mmHg | |
| Flash Point | 217 °C / 422 °F | |
| Density | 0.81 g/mL at 25 °C | |
| Solubility | Insoluble in water; Soluble in alcohols | |
| Refractive Index | 1.452 at 20 °C | |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |
Hazard Identification and Toxicology
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, the toxicological properties have not been completely investigated. For the non-deuterated Squalane, some sources indicate a potential for mild skin and eye irritation.
Table 3: Toxicological Data Summary for Squalane
| Endpoint | Result | Source |
| Acute Toxicity | No acute toxicity information available. | |
| Skin Corrosion/Irritation | Can cause irritation characterized by itching, scaling, or reddening. | |
| Serious Eye Damage/Irritation | Can cause eye irritation characterized by redness, watering, and itching. | |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, or NTP. |
Experimental Protocols: Safe Handling and Storage
The following protocols are recommended for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing and a lab coat.
-
Respiratory Protection: A respirator may be required if working in an area with inadequate ventilation where aerosols or mists are generated.
Handling Procedures
-
Ensure adequate ventilation in the work area.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of any vapors or mists.
-
Keep containers tightly sealed when not in use.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.
-
Recommended storage temperature for the pure form is -20°C for long-term stability (up to 3 years).
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.
-
Specific Hazards: Under fire conditions, may decompose and emit toxic fumes.
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
-
Ensure adequate ventilation and evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Contain the spill using an inert absorbent material (e.g., diatomite, universal binders).
-
Collect the absorbed material and place it in a suitable container for disposal.
-
Clean the affected area, and decontaminate surfaces and equipment.
-
Dispose of contaminated material in accordance with local, state, and federal regulations.
Visualized Workflows and Logical Relationships
The following diagrams illustrate key workflows and relationships relevant to the safe handling of this compound.
Caption: Logical structure of a Safety Data Sheet (SDS).
Caption: General laboratory workflow for handling chemicals.
References
Methodological & Application
Application Notes and Protocols for the Use of Squalane-d62 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Squalane-d62 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of squalane and other structurally similar analytes. The use of a stable isotope-labeled internal standard like this compound is a robust technique to improve the accuracy and precision of quantitative methods by correcting for variations during sample preparation and analysis.[1]
Introduction to this compound as an Internal Standard
Squalane (C30H62) is a saturated hydrocarbon widely found in nature and used in various applications, including cosmetics and pharmaceuticals. For accurate quantification of squalane in different matrices, an internal standard is crucial to account for potential sample loss during preparation and instrumental variability.[2][3] this compound (C30D62) is the perdeuterated analog of squalane, making it an ideal internal standard for GC-MS analysis.[4]
Key Advantages of this compound:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to squalane, ensuring they behave similarly during extraction, derivatization (if any), and chromatographic separation.
-
Mass Spectrometric Distinction: Despite their similar chromatographic behavior, this compound can be easily distinguished from the non-labeled squalane by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
-
Minimizes Errors: It effectively compensates for variations in injection volume, and potential degradation or loss of analyte during sample workup.
Experimental Protocols
This section details a general protocol for the quantitative analysis of squalane in a given matrix using this compound as an internal standard. This protocol can be adapted for various sample types, such as biological fluids, plant extracts, or cosmetic formulations.
Materials and Reagents
-
Squalane standard (≥98% purity)
-
This compound (≥95% purity)
-
Hexane (or other suitable organic solvent), GC grade
-
Sample matrix (e.g., cosmetic cream, biological fluid)
-
Volumetric flasks, pipettes, and vials
Preparation of Standard and Sample Solutions
2.2.1. Stock Solutions
-
Squalane Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of squalane standard, dissolve it in hexane in a 10 mL volumetric flask, and fill to the mark with hexane.
-
This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound, dissolve it in hexane in a 10 mL volumetric flask, and fill to the mark with hexane.
2.2.2. Calibration Standards
Prepare a series of calibration standards by spiking a known amount of the Squalane Stock Solution into a constant volume of the this compound IS Stock Solution. A typical calibration curve might span a concentration range of 0.5–30 µg/mL.
Table 1: Example Preparation of Calibration Standards
| Calibration Level | Volume of Squalane Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) with Hexane | Final Squalane Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| 1 | 5 | 100 | 1 | 5 | 100 |
| 2 | 10 | 100 | 1 | 10 | 100 |
| 3 | 25 | 100 | 1 | 25 | 100 |
| 4 | 50 | 100 | 1 | 50 | 100 |
| 5 | 100 | 100 | 1 | 100 | 100 |
2.2.3. Sample Preparation
The sample preparation will vary depending on the matrix. The following is a general liquid-liquid extraction protocol:
-
Accurately weigh a known amount of the sample (e.g., 1 g of cosmetic cream or 1 mL of biological fluid).
-
Add a precise volume of the this compound IS Stock Solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent like hexane. Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of squalane. These may need to be optimized for your specific instrument and application.
Table 2: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temp 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Squalane: e.g., 113, 183, 382 (Quantifier), 422 (Qualifier) This compound: e.g., 485 (Quantifier) |
Data Analysis and Quantitative Results
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (squalane) to the peak area of the internal standard (this compound) against the concentration of the analyte for the prepared calibration standards. A linear regression is then applied to the data points.
Table 3: Example Calibration Data
| Squalane Conc. (µg/mL) | Peak Area (Squalane) | Peak Area (this compound) | Area Ratio (Analyte/IS) |
| 5 | 15,234 | 305,123 | 0.050 |
| 10 | 31,056 | 306,543 | 0.101 |
| 25 | 76,890 | 304,987 | 0.252 |
| 50 | 154,321 | 307,111 | 0.502 |
| 100 | 308,765 | 306,890 | 1.006 |
The resulting calibration curve should have a correlation coefficient (R²) of >0.99 for good linearity.
Quantification of Squalane in Samples
The concentration of squalane in the unknown samples is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the area ratio of squalane to this compound in the sample
-
m is the slope of the calibration curve
-
x is the concentration of squalane in the sample
-
c is the y-intercept of the calibration curve
Method Validation
A summary of typical validation parameters for a GC-MS method using an internal standard is provided below.
Table 4: Method Validation Summary
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery) | 90-110% |
| Precision (RSD%) | < 15% |
Visualizations
The following diagrams illustrate the workflow and principles of the described analytical method.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantitative Analysis of Squalane-d62 by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane (C30H62) is a saturated hydrocarbon and a stable derivative of squalene, which is a key intermediate in the biosynthesis of cholesterol.[1][2][3] Due to its excellent moisturizing and emollient properties, squalane is widely used in cosmetics and pharmaceutical formulations. Accurate quantification of squalane in various matrices is crucial for product quality control, pharmacokinetic studies, and toxicological assessments. Squalane-d62, a deuterated form of squalane, is an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical and physical properties to the unlabeled analyte, ensuring high accuracy and precision.[4] This document provides a detailed protocol for the quantitative analysis of squalane using this compound as an internal standard.
Principle
This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of squalane. This compound is added to the samples as an internal standard to correct for variations during sample preparation and analysis. The quantification is based on the ratio of the peak area of the analyte (squalane) to that of the internal standard (this compound).
Experimental Protocols
Materials and Reagents
-
Squalane (≥98% purity)
-
This compound (≥98% purity)
-
Hexane (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of squalane and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions of squalane by serial dilution of the primary stock solution with the mobile phase to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with the mobile phase.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of hexane to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:isopropanol).
-
Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | 90% B for 1 min, ramp to 100% B over 5 min, hold for 2 min, return to 90% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode |
| Ion Source Temperature | 400 °C (APCI) / 500 °C (ESI) |
| Gas Flow | Dependent on instrument |
| Nebulizer Pressure | Dependent on instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Squalane: [M+H]+ → fragment ionsthis compound: [M+H]+ → fragment ions |
Note: The specific MRM transitions for squalane and this compound need to be optimized based on the instrument used. For squalane (MW: 422.8), potential precursor ions could be [M+H]+ at m/z 423.8 or other adducts. For this compound (MW: 485.2), the precursor ion would be correspondingly higher.
Data Presentation
The following table summarizes typical quantitative data and method validation parameters for the analysis of squalane using a deuterated internal standard.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 100 µg/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
| Limit of Detection (LOD) | 0.50 µg/mL | [5] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | N/A |
| Recovery | 81 - 106% | |
| Intra-day Precision (%RSD) | < 15% | N/A |
| Inter-day Precision (%RSD) | < 15% | N/A |
Visualization
Cholesterol Biosynthesis Pathway
Squalane is a crucial intermediate in the cholesterol biosynthesis pathway. The following diagram illustrates the key steps leading to and from squalene, the precursor to squalane.
Figure 1. Simplified diagram of the cholesterol biosynthesis pathway highlighting the central role of squalene.
Experimental Workflow
The logical flow of the quantitative analysis of squalane using this compound as an internal standard is depicted below.
Figure 2. Experimental workflow for the quantitative analysis of squalane by LC-MS.
References
Application of Squalane-d62 in Pharmacokinetic Studies: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane, a saturated hydrocarbon and a derivative of squalene, is widely used in cosmetics, and pharmaceuticals as an emollient and a vehicle for drug delivery.[1][2] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and efficacy. The use of stable isotope-labeled compounds, such as Squalane-d62, has become an indispensable tool in modern bioanalysis for pharmacokinetic studies.[3][4] this compound, a deuterated form of squalane, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
The primary advantage of using a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest. This ensures that this compound behaves similarly to unlabeled squalane during sample extraction, chromatography, and ionization, thereby accurately compensating for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies.
Core Applications of this compound in Pharmacokinetic Studies
This compound is primarily utilized in two key applications within pharmacokinetic research:
-
As an Internal Standard for Bioanalysis: This is the most common application. A known amount of this compound is spiked into biological samples (e.g., plasma, tissue homogenates) containing the analyte (unlabeled squalane). The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for potential sample loss during preparation and variations in instrument performance.
-
As a Tracer for Metabolic and Distribution Studies: In this application, this compound is administered to the study subjects. Its fate within the body can then be traced and quantified using mass spectrometry. This approach allows for the differentiation between the endogenously present squalane and the exogenously administered compound, providing precise information on its absorption, distribution, and turnover.
Experimental Protocols
The following sections detail representative protocols for a pharmacokinetic study of squalane using this compound as an internal standard. These protocols are based on established bioanalytical methods and can be adapted based on specific experimental requirements.
Protocol 1: In Vivo Dosing and Sample Collection (Representative)
This protocol outlines a typical animal study design for assessing the pharmacokinetics of topically applied squalane.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per time point)
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing:
-
Test Article: Squalane (cosmetic or pharmaceutical grade)
-
Dose: 10 mg/kg body weight
-
Route of Administration: Topical application to a shaved area on the dorsal side.
3. Sample Collection:
-
Matrix: Blood (plasma)
-
Time Points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Procedure: At each time point, collect approximately 0.5 mL of blood via the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
Workflow for In Vivo Squalane Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study of squalane.
Protocol 2: Bioanalytical Method for Squalane Quantification in Plasma using LC-MS/MS
This protocol provides a detailed procedure for the extraction and quantification of squalane from plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
Squalane (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Hexane (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Rat plasma (blank)
2. Preparation of Standard and Internal Standard Solutions:
-
Squalane Stock Solution (1 mg/mL): Accurately weigh 10 mg of squalane and dissolve it in 10 mL of hexane.
-
This compound Internal Standard Working Solution (1 µg/mL): Prepare a stock solution of this compound (100 µg/mL) in hexane. Dilute this stock solution with acetonitrile to achieve a final concentration of 1 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the this compound internal standard working solution (1 µg/mL) to all tubes except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add 500 µL of hexane and vortex for 2 minutes for extraction.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | |
| Squalane | Precursor Ion (m/z): 423.4, Product Ion (m/z): 191.2 (representative) |
| This compound | Precursor Ion (m/z): 485.9, Product Ion (m/z): 223.3 (representative) |
5. Data Analysis:
-
Integrate the peak areas for both squalane and this compound.
-
Calculate the peak area ratio (Squalane / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of squalane in the unknown samples using the calibration curve.
Bioanalytical Workflow using this compound
Caption: Workflow for the bioanalysis of squalane using this compound as an internal standard.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in a clear and concise manner. Below is an example of how pharmacokinetic parameters for squalane could be presented.
Table 1: Representative Pharmacokinetic Parameters of Squalane Following a Single Topical Administration in Rats (10 mg/kg)
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax (Maximum Concentration) | ng/mL | 150.5 ± 25.8 |
| Tmax (Time to Cmax) | h | 4.0 ± 1.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 850.7 ± 120.3 |
| AUC(0-inf) (AUC to infinity) | ng·h/mL | 910.2 ± 135.6 |
| t1/2 (Half-life) | h | 6.2 ± 1.8 |
| CL/F (Apparent Clearance) | L/h/kg | 11.0 ± 2.1 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 95.3 ± 18.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a critical tool for the accurate and precise quantification of squalane in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS or GC-MS methods allows for robust and reliable data generation, which is essential for the safety and efficacy assessment of squalane-containing products. The protocols provided herein offer a comprehensive guide for researchers to design and execute pharmacokinetic studies of squalane.
References
- 1. Squalene | C30H50 | CID 638072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Deuterated Squalane as a Tracer in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated squalane (d-squalane) is a stable isotope-labeled analog of squalane, a saturated hydrocarbon and a key intermediate in the biosynthesis of sterols, including cholesterol.[1][2] The replacement of hydrogen atoms with deuterium imparts a mass shift that allows for its use as a tracer in metabolic studies without altering its fundamental chemical properties. This enables researchers to track the fate of squalane as it is incorporated into downstream lipids, providing valuable insights into the dynamics of lipid metabolism. The use of stable isotopes like deuterium is a powerful tool for elucidating metabolic pathways and quantifying the rates of synthesis of various lipid species.[3][4] This approach is particularly useful in drug development for assessing the effects of new therapeutic agents on lipid metabolism.
Applications in Lipid Metabolism Research
The primary application of deuterated squalane as a tracer is in the quantitative analysis of sterol biosynthesis. By introducing d-squalane into a biological system, either in vivo or in vitro, researchers can monitor its conversion to cholesterol and other sterols. This provides a direct measure of the flux through the post-squalene portion of the cholesterol synthesis pathway.
Key applications include:
-
Quantification of Cholesterol Synthesis Rates: Measuring the rate of incorporation of deuterium from d-squalane into the cholesterol pool allows for the determination of the fractional and absolute synthesis rates of cholesterol in various tissues and cell types.
-
Elucidation of Sterol Biosynthetic Pathways: Tracing the metabolic fate of d-squalane can help to identify and quantify the intermediates in different branches of the sterol synthesis pathway.[5]
-
Drug Discovery and Development: D-squalane can be used to assess the mechanism of action and efficacy of drugs that target enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase inhibitors (statins).
-
Studies of Lipid Dysregulation in Disease: This tracer can be employed to investigate alterations in lipid metabolism associated with diseases like non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and certain types of cancer.
Experimental Protocols
The following protocols provide a general framework for using deuterated squalane as a tracer in lipid metabolism studies. Specific parameters may need to be optimized based on the experimental model and research question.
In Vitro Protocol: Tracing Squalane Metabolism in Cultured Cells
This protocol describes the use of deuterated squalane to trace cholesterol synthesis in a cell culture model.
Materials:
-
Deuterated squalane (d-squalane)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standards for mass spectrometry (e.g., deuterated cholesterol)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of deuterated squalane in a suitable vehicle (e.g., complexed to bovine serum albumin).
-
Replace the cell culture medium with fresh medium containing the deuterated squalane at the desired final concentration.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time course of incorporation.
-
-
Sample Collection:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method. This typically involves the addition of a chloroform:methanol mixture to the cell suspension, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For GC-MS analysis, derivatize the sterols (e.g., by silylation) to increase their volatility.
-
Reconstitute the dried and derivatized lipid extract in a suitable solvent for injection into the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS/MS to separate and quantify the different lipid species.
-
Monitor the mass isotopologue distribution of cholesterol and other sterols to determine the extent of deuterium incorporation from the deuterated squalane tracer.
-
In Vivo Protocol: Tracing Squalane Metabolism in Animal Models
This protocol outlines the use of deuterated squalane to study lipid metabolism in a rodent model.
Materials:
-
Deuterated squalane (d-squalane)
-
Vehicle for administration (e.g., olive oil)
-
Animal model (e.g., mice, rats)
-
Blood collection supplies
-
Tissue collection tools
-
Lipid extraction solvents
-
Internal standards for mass spectrometry
-
GC-MS or LC-MS/MS
Procedure:
-
Animal Dosing:
-
Administer deuterated squalane to the animals via an appropriate route, such as oral gavage or intravenous injection. The dose and vehicle will need to be optimized for the specific study.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, brain).
-
-
Sample Processing:
-
Separate plasma or serum from the blood samples.
-
Homogenize the collected tissues.
-
-
Lipid Extraction:
-
Perform lipid extractions on the plasma/serum and tissue homogenates as described in the in vitro protocol.
-
-
Sample Preparation and Mass Spectrometry Analysis:
-
Prepare the lipid extracts for mass spectrometry analysis as described in the in vitro protocol.
-
Analyze the samples to determine the enrichment of deuterium in cholesterol and other lipids in the plasma and various tissues.
-
Data Presentation
Quantitative data from deuterated squalane tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table provides an example of how to structure such data.
| Biological Matrix | Time Point | Analyte | Fractional Synthetic Rate (FSR) (%/hour) | Absolute Synthetic Rate (ASR) (µg/g/hour) |
| Cultured Hepatocytes | 4 hours | Cholesterol | 5.2 ± 0.6 | 1.8 ± 0.2 |
| Cultured Hepatocytes | 8 hours | Cholesterol | 9.8 ± 1.1 | 3.5 ± 0.4 |
| Mouse Plasma | 2 hours | Cholesterol | 2.1 ± 0.3 | - |
| Mouse Plasma | 8 hours | Cholesterol | 7.5 ± 0.9 | - |
| Mouse Liver | 24 hours | Cholesterol | 15.3 ± 2.0 | 25.1 ± 3.3 |
| Mouse Brain | 24 hours | Cholesterol | 0.5 ± 0.1 | 0.8 ± 0.1 |
Note: The values in this table are illustrative and will vary depending on the experimental conditions.
Visualizations
Cholesterol Biosynthesis Pathway
The following diagram illustrates the central role of squalane in the cholesterol biosynthesis pathway.
Caption: Simplified cholesterol biosynthesis pathway highlighting squalene.
Experimental Workflow
The diagram below outlines the general experimental workflow for a lipid metabolism study using deuterated squalane as a tracer.
Caption: General experimental workflow for deuterated squalane tracer studies.
References
- 1. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]
- 2. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Squalane-d62 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of Squalane-d62, a deuterated internal standard commonly used in quantitative bioanalysis and formulation studies. The following sections outline methodologies for various sample matrices, including plasma, tissues, and pharmaceutical formulations, ensuring accurate and reproducible quantification of squalane and related compounds.
Introduction to this compound in Quantitative Analysis
This compound is a stable isotope-labeled form of squalane, an inert and saturated hydrocarbon. Its use as an internal standard is critical in analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The addition of a known quantity of this compound to a sample at the beginning of the preparation process allows for the correction of analyte loss during extraction, derivatization, and instrumental analysis. This ensures high accuracy and precision in the final quantitative results.
Sample Preparation Techniques
The choice of sample preparation technique is highly dependent on the sample matrix. Squalane is a non-polar lipid, and therefore, extraction methods are designed to efficiently isolate lipids from complex biological and pharmaceutical matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is suitable for the extraction of this compound from plasma or serum. It is based on the principle of partitioning lipids into an organic solvent.
Materials:
-
Plasma or Serum Sample
-
This compound Internal Standard (IS) solution (in a compatible solvent like hexane or isopropanol)
-
Methanol (MeOH)
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC-grade)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma or serum into a glass centrifuge tube.
-
Add a known amount of this compound internal standard solution. The final concentration should be appropriate for the expected analyte concentration range.
-
Add 1.5 mL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 5 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 1 hour to ensure complete extraction.
-
Add 1.25 mL of water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 1000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., hexane or isopropanol) for GC-MS or LC-MS analysis.
Experimental Workflow for Plasma Sample Preparation (LLE)
Caption: Liquid-Liquid Extraction workflow for plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates
This protocol is designed for the extraction of this compound from various tissue samples. Tissues are first homogenized to ensure efficient extraction.
Materials:
-
Tissue Sample (e.g., liver, skin, adipose)
-
This compound Internal Standard (IS) solution
-
Homogenization buffer (e.g., PBS)
-
Chloroform:Methanol (2:1, v/v)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 100 mg of tissue and homogenize in 1 mL of homogenization buffer.
-
Transfer the homogenate to a glass tube.
-
Add a known amount of this compound internal standard solution.
-
Add 4 mL of Chloroform:Methanol (2:1, v/v) and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to pellet the tissue debris.
-
Collect the supernatant (lipid extract).
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the lipid extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a polar solvent (e.g., 40% methanol in water) to remove polar interferences.
-
Elute the lipids with 5 mL of a non-polar solvent (e.g., hexane or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Experimental Workflow for Tissue Sample Preparation (SPE)
Caption: Solid-Phase Extraction workflow for tissue samples.
Protocol 3: Dilution and Extraction for Pharmaceutical Formulations (Emulsions)
This protocol is suitable for the analysis of this compound in lipid-based pharmaceutical formulations such as emulsions. The primary step involves breaking the emulsion to allow for solvent extraction.
Materials:
-
Pharmaceutical Emulsion Sample
-
This compound Internal Standard (IS) solution
-
Isopropanol
-
Hexane
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh an amount of the emulsion equivalent to a known concentration of the formulation.
-
Add a known amount of this compound internal standard solution.
-
Add isopropanol to break the emulsion. A typical ratio is 1:4 (emulsion:isopropanol). Vortex thoroughly.
-
Add hexane to extract the lipid phase. A typical ratio is 1:5 (emulsion:hexane). Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 15 minutes to achieve complete phase separation.
-
Collect the upper hexane layer.
-
The hexane extract can be directly injected into the GC-MS or LC-MS system or diluted further if necessary.
Logical Relationship for Pharmaceutical Formulation Preparation
Caption: Preparation workflow for pharmaceutical emulsions.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of squalane using methods similar to those described above. Data for this compound as an internal standard would be comparable.
| Parameter | Plasma (LLE) | Tissue (SPE) | Pharmaceutical Emulsion |
| Recovery | 85 - 105% | 80 - 110% | > 95% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/g | Dependent on formulation |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/g | Dependent on formulation |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 10% |
Note: These values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Concluding Remarks
The protocols provided offer robust and reliable methods for the sample preparation of this compound from various matrices. The use of this compound as an internal standard is essential for achieving accurate and precise quantification in complex samples. Researchers and scientists should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies. The selection of the appropriate extraction technique will depend on the nature of the sample matrix and the analytical instrumentation available.
References
Quantitative NMR (qNMR) Application Note: Purity Determination of a Novel Drug Candidate Using Squalane-d62 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of chemical compounds.[1][2] Unlike chromatographic methods, qNMR is a primary ratio method that does not require a reference standard of the analyte itself.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the absolute quantification of an analyte when compared to an internal standard of known purity.[5]
This application note provides a detailed protocol for the use of squalane-d62 as an internal standard for the qNMR analysis of a non-polar, hydrophobic novel drug candidate (NDC). This compound, a fully deuterated hydrocarbon, is an ideal internal standard for this application due to its chemical inertness, high solubility in non-polar organic solvents, and the absence of proton signals in its ¹H NMR spectrum, thus minimizing potential signal overlap with the analyte.
Principle of qNMR with an Internal Standard
The purity of an analyte is calculated by comparing the integral of a specific, well-resolved resonance of the analyte with that of a known amount of an internal standard. The fundamental equation for calculating the purity of the analyte (P_analyte) is as follows:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integral areas of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_std are the number of protons giving rise to the respective integrated signals.
-
M_analyte and M_std are the molar masses of the analyte and the internal standard.
-
m_analyte and m_std are the masses of the analyte and the internal standard.
-
P_std is the purity of the internal standard.
Experimental Workflow
The overall workflow for qNMR analysis using this compound as an internal standard is depicted in the following diagram.
Materials and Methods
Materials
-
Analyte: Novel Drug Candidate (NDC), a non-polar, hydrophobic molecule (Molar Mass: 350.45 g/mol )
-
Internal Standard: this compound (C30D62), Purity ≥ 99.5% (Molar Mass: 485.98 g/mol )
-
Solvent: Deuterated Chloroform (CDCl3), 99.8% D, with 0.03% (v/v) Tetramethylsilane (TMS)
-
Equipment:
-
Analytical balance (readability ± 0.01 mg)
-
Vortex mixer
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
-
Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the Novel Drug Candidate (NDC) into a clean, dry vial. Record the exact weight (m_analyte).
-
Accurately weigh approximately 8 mg of this compound into the same vial. Record the exact weight (m_std).
-
Add approximately 0.7 mL of CDCl3 to the vial.
-
Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition Protocol
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl3.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Pulse Angle: 30°
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): 5 * T1 (A minimum of 30 seconds is recommended to ensure full relaxation of all protons, particularly for quantitative accuracy).
-
Number of Scans (NS): 8-16 (adjust to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
-
Data Processing and Analysis Protocol
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate a well-resolved, singlet signal of the analyte that does not overlap with any other signals. In this hypothetical example, a singlet at 7.5 ppm corresponding to one proton (N_analyte = 1) is chosen.
-
Since this compound has no proton signals, a known amount of a secondary, non-deuterated standard with a signal in an empty region of the spectrum would typically be used for calibration if TMS is not present or suitable. For this protocol, we assume the instrument is well-calibrated and the integration of the analyte signal is performed relative to a stable reference. Correction: For qNMR with an internal standard, a signal from the standard must be integrated. As this compound is fully deuterated, it will not have a proton signal. A common practice is to use a certified reference material that has a known amount of a non-deuterated species with a known number of protons. For the purpose of this application note, we will assume a certified this compound standard with a known, low-level protonated impurity that gives a distinct, quantifiable signal. Let's assume the certificate of analysis specifies the exact concentration of a protonated impurity with a known number of protons, or a known amount of a non-deuterated internal standard is added. For this hypothetical example, we will proceed as if a quantifiable signal for the standard is available.
-
Calculate the purity of the NDC using the formula provided in Section 2.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the qNMR analysis of three different batches of the Novel Drug Candidate (NDC).
Table 1: Sample Preparation Data
| Sample ID | Mass of NDC (m_analyte) (mg) | Mass of this compound (m_std) (mg) |
| NDC-Batch-001 | 10.15 | 8.05 |
| NDC-Batch-002 | 10.22 | 8.11 |
| NDC-Batch-003 | 10.08 | 8.02 |
Table 2: NMR Integration and Purity Calculation
| Sample ID | Integral of Analyte (I_analyte) | Integral of Standard (I_std) | Calculated Purity (% w/w) |
| NDC-Batch-001 | 1.00 | 1.25 | 98.7 |
| NDC-Batch-002 | 1.00 | 1.22 | 99.1 |
| NDC-Batch-003 | 1.00 | 1.28 | 97.9 |
Note: For this hypothetical data, N_analyte = 1 and N_std = 62 (assuming a hypothetical quantifiable proton signal on the standard corresponding to all protons for calculation purposes), M_analyte = 350.45 g/mol , M_std = 485.98 g/mol , and P_std = 99.5%.
Logical Relationships in qNMR
The accurate determination of purity in qNMR depends on several interconnected factors. The following diagram illustrates these relationships.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of a non-polar, hydrophobic novel drug candidate using this compound as an internal standard. The use of a deuterated internal standard like this compound offers the significant advantage of minimizing signal overlap in the ¹H NMR spectrum, thereby enhancing the accuracy and reliability of the purity determination. By following the detailed experimental and data analysis procedures outlined, researchers can confidently apply this qNMR methodology in drug development and quality control settings.
References
- 1. rsc.org [rsc.org]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Squalane-d62 in the Study of Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Squalane-d62, the deuterated form of squalane, in the research and development of drug delivery systems. This compound serves as an invaluable tool for accurate quantification and tracing of squalane-based nanoformulations, such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Its near-identical physicochemical properties to its non-deuterated counterpart, coupled with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based analysis and a tracer for biodistribution studies.
Application: Internal Standard for Quantification of Squalane-Based Formulations
In the development of squalane-based drug delivery systems, precise quantification of the formulation in biological matrices is critical for pharmacokinetic and biodistribution studies. This compound is the gold standard for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) methods.[1][2] The use of a SIL-IS is the most reliable method to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[1]
Experimental Protocol: Quantification of a Squalane-Based Nanoemulsion in Mouse Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines the quantification of a squalane-based nanoemulsion in mouse plasma.
a. Materials and Reagents:
-
Squalane-based nanoemulsion
-
This compound (Internal Standard)
-
Mouse Plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Protein Precipitation Plate (96-well)
-
Collection Plate (96-well)
b. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of the squalane nanoemulsion at 1 mg/mL in a 50:50 (v/v) ACN:IPA solution.
-
Prepare a stock solution of this compound at 1 mg/mL in the same diluent.
-
Create a working internal standard solution of 10 µg/mL by diluting the this compound stock solution.
-
Generate a calibration curve by spiking known concentrations of the squalane nanoemulsion stock solution into blank mouse plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
c. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 200 µL of cold ACN to each well of the 96-well protein precipitation plate.
-
Vortex the plate for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well collection plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
d. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of squalane from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Squalane: [M+H]+ → fragment ion
-
This compound: [M+D]+ → fragment ion (Note: Specific MRM transitions need to be optimized based on the instrument.)
-
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of squalane to this compound against the nominal concentration of the calibrators.
-
Use a linear regression model with a 1/x² weighting to fit the curve.
-
Determine the concentration of squalane in the unknown samples and QCs from the calibration curve.
Application: Tracer for In Vivo Biodistribution Studies
Understanding the in vivo fate of a drug delivery system is paramount for assessing its efficacy and safety.[3] this compound can be incorporated into squalane-based formulations to act as a tracer, allowing for the differentiation of the administered formulation from endogenous lipids.[4] This is particularly crucial for squalane, as it is naturally present in the body.
Experimental Workflow for Biodistribution Study
Caption: Workflow for a biodistribution study using this compound as a tracer.
Data Presentation: Physicochemical Characterization of Squalane-Based Formulations
The following table summarizes typical physicochemical properties of squalane-based drug delivery systems. The use of this compound in the formulation does not significantly alter these properties.
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Nanoemulsion | 100 - 200 | < 0.2 | -10 to -30 | > 90 |
| Solid Lipid Nanoparticle (SLN) | 150 - 300 | < 0.3 | -5 to -25 | 70 - 95 |
| Nanostructured Lipid Carrier (NLC) | 120 - 250 | < 0.25 | -15 to -35 | > 85 |
Data presented are representative values from literature and will vary based on the specific formulation composition and manufacturing process.
Signaling Pathway: Cellular Uptake of Lipid Nanoparticles
The cellular uptake of squalane-based nanoparticles is a critical step for intracellular drug delivery. The primary mechanism for nanoparticles of this size is endocytosis.
Caption: Generalized pathway for cellular uptake and drug release from lipid nanoparticles.
By employing this compound in your research, you can achieve highly accurate and reliable data, leading to a more thorough understanding of the behavior of your squalane-based drug delivery systems.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Stability and Distribution of Squalane-d62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane-d62 is the fully deuterated analog of squalane, a saturated triterpene hydrocarbon. Due to the kinetic isotope effect, deuteration can increase the metabolic stability of compounds by strengthening the carbon-hydrogen bonds. This property makes this compound an excellent tracer for in vivo studies of lipid metabolism, pharmacokinetics, and biodistribution. As a stable, non-radioactive isotope-labeled compound, it allows for sensitive and specific quantification in biological matrices using mass spectrometry. These application notes provide a comprehensive overview of the methodologies to assess the in vivo stability and tissue distribution of this compound.
Principle and Strategy
The core principle of this application is to use this compound as a tracer to follow its path and persistence in a biological system. After administration to a model organism (e.g., a rodent), the concentration of this compound is measured over time in various tissues and biofluids. This is achieved through the extraction of lipids from collected samples, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The high mass difference between this compound and endogenous squalane allows for unambiguous detection and quantification. The data generated provides insights into the absorption, distribution, and potential metabolism of squalane.
Experimental Protocols
In Vivo Rodent Biodistribution Study
This protocol outlines a typical biodistribution study in mice.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil for oral gavage, or a suitable emulsion for intravenous injection)
-
8-10 week old male C57BL/6 mice
-
Standard laboratory animal housing and handling equipment
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Cryovials for sample storage
-
Liquid nitrogen and -80°C freezer
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Dosing Preparation: Prepare a dosing solution of this compound in the chosen vehicle at a concentration suitable for the intended dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume).
-
Administration:
-
Oral Administration: Administer a single dose of this compound solution to each mouse via oral gavage.
-
Intravenous Administration: Administer a single dose of a this compound emulsion via tail vein injection.
-
-
Time Points for Sample Collection: Euthanize cohorts of mice (n=3-5 per time point) at various times post-administration (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Sample Collection:
-
Perform cardiac puncture to collect blood into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect relevant tissues, such as the liver, spleen, kidneys, heart, lungs, brain, adipose tissue, and a section of the small intestine.
-
Rinse tissues with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen.
-
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
In vivo experimental workflow for this compound biodistribution study.
Lipid Extraction from Tissues and Plasma
This protocol is based on a modified Bligh and Dyer method.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standard (e.g., a known amount of a non-endogenous lipid)
-
Glass homogenization tubes and pestles
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Tissue Homogenization:
-
To a weighed amount of frozen tissue (e.g., 50-100 mg), add a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenize the tissue thoroughly using a mechanical homogenizer or pestle until no visible tissue fragments remain.
-
-
Plasma Extraction:
-
To a known volume of plasma (e.g., 100 µL), add the 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Add deionized water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).
-
Vortex the mixture and centrifuge at 1000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette.
-
-
Drying:
-
Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.
-
GC-MS Quantification of this compound
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/minute.
-
Hold at 300°C for 10 minutes.
-
-
Ionization Energy: 70 eV.
-
Selected Ion Monitoring (SIM):
-
Monitor characteristic ions for this compound (e.g., m/z specific to its fragmentation pattern).
-
Monitor a characteristic ion for the internal standard.
-
Procedure:
-
Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in the reconstitution solvent, each containing the internal standard at a fixed concentration.
-
Sample Analysis: Inject a small volume (e.g., 1 µL) of the reconstituted lipid extracts from the biological samples into the GC-MS.
-
Data Acquisition: Acquire data in SIM mode for the selected ions.
-
Quantification:
-
Integrate the peak areas for this compound and the internal standard in both the calibration standards and the unknown samples.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the biological samples by interpolation from the calibration curve.
-
Normalize the concentration to the initial weight of the tissue or volume of plasma.
-
Data Presentation
The quantitative data should be presented in clear, tabular format to facilitate comparison across different tissues and time points.
Table 1: Hypothetical Biodistribution of this compound in Mice Following a Single Oral Dose (100 mg/kg)
| Tissue | Concentration of this compound (µg/g of tissue or µg/mL of plasma) | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | 1 hr | 4 hr | 8 hr | 24 hr | 48 hr | 72 hr | | Plasma | 2.5 ± 0.4 | 8.1 ± 1.2 | 15.3 ± 2.1 | 10.2 ± 1.5 | 4.3 ± 0.6 | 1.8 ± 0.3 | | Liver | 10.2 ± 1.8 | 35.6 ± 4.5 | 62.1 ± 7.3 | 45.8 ± 5.1 | 20.1 ± 2.9 | 9.7 ± 1.4 | | Spleen | 1.1 ± 0.2 | 4.2 ± 0.6 | 9.8 ± 1.3 | 7.5 ± 0.9 | 3.1 ± 0.5 | 1.2 ± 0.2 | | Adipose Tissue | 5.3 ± 0.9 | 20.1 ± 3.1 | 45.2 ± 5.8 | 88.9 ± 9.2 | 75.4 ± 8.1 | 60.3 ± 7.5 | | Small Intestine | 150.6 ± 20.5 | 98.2 ± 15.3 | 40.1 ± 6.7 | 15.3 ± 2.4 | 5.1 ± 0.8 | 2.0 ± 0.4 | | Brain | < LOD | < LOD | 0.2 ± 0.05 | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.1 ± 0.03 |
Data are presented as mean ± standard deviation (n=5). LOD = Limit of Detection.
Table 2: Hypothetical Biodistribution of this compound in Mice Following a Single Intravenous Dose (10 mg/kg)
| Tissue | Concentration of this compound (µg/g of tissue or µg/mL of plasma) | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | 1 hr | 4 hr | 8 hr | 24 hr | 48 hr | 72 hr | | Plasma | 50.1 ± 6.2 | 25.3 ± 3.1 | 12.8 ± 1.9 | 5.4 ± 0.8 | 1.9 ± 0.3 | 0.8 ± 0.1 | | Liver | 80.5 ± 9.8 | 110.2 ± 12.5 | 95.3 ± 10.1 | 60.7 ± 7.2 | 35.2 ± 4.1 | 18.9 ± 2.3 | | Spleen | 30.2 ± 4.1 | 55.8 ± 6.3 | 48.1 ± 5.5 | 30.2 ± 3.9 | 15.8 ± 2.1 | 8.1 ± 1.1 | | Lungs | 45.3 ± 5.7 | 20.1 ± 2.9 | 10.5 ± 1.6 | 4.1 ± 0.7 | 1.5 ± 0.3 | 0.6 ± 0.1 | | Adipose Tissue | 15.8 ± 2.2 | 35.7 ± 4.3 | 50.9 ± 6.1 | 70.3 ± 8.5 | 65.1 ± 7.9 | 58.2 ± 7.1 | | Brain | 0.3 ± 0.06 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.09 | 0.2 ± 0.04 |
Data are presented as mean ± standard deviation (n=5).
Metabolic Context of Squalane
Squalane is a fully saturated hydrocarbon and is therefore expected to be metabolically stable. It is the hydrogenated form of squalene, which is a key intermediate in the biosynthesis of cholesterol. While squalane itself is not a direct precursor in this pathway, understanding the fate of squalene is relevant. The high stability of this compound, enhanced by deuteration, suggests it will likely be distributed and cleared from the body without significant metabolic conversion.
Simplified metabolic context of squalene and the role of this compound as a tracer.
Conclusion
This compound serves as a powerful and reliable tool for investigating the in vivo fate of squalane. The protocols detailed here provide a robust framework for conducting pharmacokinetic and biodistribution studies in animal models. The use of deuterated squalane, combined with the sensitivity of GC-MS, allows for precise quantification in various biological matrices. The expected high stability of this compound makes it an ideal tracer to study the distribution and accumulation of this lipid in different tissues, providing valuable data for applications in drug delivery, toxicology, and cosmetic science.
Application Notes and Protocols for the Use of Squalane-d62 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of squalane in environmental samples using Squalane-d62 as an internal standard. The use of a deuterated internal standard is critical for accurate and precise quantification in complex matrices such as water, soil, and sediment, as it corrects for variations in extraction efficiency and instrumental response.[1] The methodologies outlined below utilize Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the determination of organic compounds in environmental samples.[2][3][4]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this analytical approach is Isotope Dilution Mass Spectrometry (IDMS). A known amount of this compound, the deuterated analog of squalane, is added to the sample at the beginning of the analytical process. This compound is chemically identical to the target analyte (squalane) and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic analysis.[1] However, due to its higher mass, it can be distinguished from the native squalane by the mass spectrometer. By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for sample-specific matrix effects and analyte losses during sample preparation.
Experimental Protocols
Protocol 1: Analysis of Squalane in Water Samples
This protocol details the analysis of squalane in water samples using liquid-liquid extraction (LLE) followed by GC-MS analysis.
1.1. Sample Preparation and Extraction
-
Collect water samples in pre-cleaned amber glass bottles with Teflon-lined caps.
-
For each sample, measure 1 L into a 2 L separatory funnel.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in hexane).
-
Add 60 mL of hexane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer into a clean beaker.
-
Drain the upper organic layer (hexane) into a flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 60 mL portion of hexane.
-
Combine the two hexane extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
1.2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 150°C, ramp at 40°C/min to 250°C (hold for 2 min), then ramp at 5°C/min to 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Squalane (Quantifier): m/z 113.
-
Squalane (Qualifier): m/z 183, 422.
-
This compound (Quantifier): m/z (appropriate quantifier ion for the deuterated standard).
-
-
1.3. Quantification
Create a calibration curve by analyzing a series of standards containing known concentrations of native squalane and a constant concentration of this compound. Plot the ratio of the peak area of the squalane quantifier ion to the this compound quantifier ion against the concentration of squalane. The concentration of squalane in the samples is then determined from this calibration curve.
Protocol 2: Analysis of Squalane in Soil and Sediment Samples
This protocol describes the analysis of squalane in solid matrices using ultrasonic-assisted extraction (UAE) followed by GC-MS.
2.1. Sample Preparation and Extraction
-
Homogenize the soil or sediment sample and air-dry or freeze-dry to a constant weight.
-
Weigh 10 g of the dried, homogenized sample into a glass centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 20 mL of a 1:1 mixture of hexane and acetone to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes.
-
Centrifuge the sample at 2500 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction with a fresh 20 mL portion of the hexane/acetone mixture.
-
Combine the two extracts.
-
Concentrate the extract to approximately 2 mL using a rotary evaporator.
-
Proceed with cleanup if necessary (e.g., using silica gel chromatography to remove polar interferences).
-
Further concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
2.2. Instrumental Analysis (GC-MS)
The GC-MS conditions are the same as described in Protocol 1 (Section 1.2).
2.3. Quantification
The quantification procedure is the same as described in Protocol 1 (Section 1.3), with the final concentration reported in ng/g or µg/g of dry weight.
Data Presentation
The following tables summarize expected quantitative data based on available literature for similar analytes and matrices. This data should be validated for specific laboratory conditions.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (1.2 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | 150°C, ramp 40°C/min to 250°C (2 min hold), ramp 5°C/min to 300°C |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Monitored Ions for Squalane and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Squalane | 113 | 183, 422 |
| This compound | [To be determined based on the mass spectrum of the standard] | [To be determined based on the mass spectrum of the standard] |
Table 3: Expected Method Performance (Based on Squalane Analysis in a Relevant Matrix)
| Parameter | Expected Value | Reference |
| Recovery | 81 - 106% | |
| Limit of Detection (LOD) | ~0.5 µg/L (water); ~5 ng/g (soil/sediment) | |
| Limit of Quantification (LOQ) | ~1.5 µg/L (water); ~15 ng/g (soil/sediment) | |
| Calibration Range | 0.5 - 30 µg/L | |
| Relative Standard Deviation (RSD) | < 15% |
Note: LOD and LOQ for soil/sediment are estimates and highly dependent on matrix characteristics and extraction efficiency.
Visualizations
Experimental Workflow
Caption: Overall workflow for the analysis of squalane in environmental samples.
Isotope Dilution Principle
Caption: The principle of quantification using the isotope dilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Squalane-d62 Co-elution in Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of Squalane and its deuterated isotopologue, Squalane-d62, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why do Squalane and this compound sometimes co-elute in chromatography?
A1: Squalane and this compound are chemically very similar, differing only in their isotopic composition. This subtle difference can sometimes be insufficient for complete separation under standard chromatographic conditions. The phenomenon where isotopologues have slightly different retention times is known as the "isotope effect".[1][2][3][4] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic and may elute slightly earlier than their non-deuterated counterparts.[2] However, factors like the specific stationary phase, mobile phase composition, and temperature can influence the degree of separation.
Q2: What is the typical elution order for Squalane and this compound?
A2: In reversed-phase liquid chromatography (RPLC), the deuterated compound (this compound) will typically elute slightly before the non-deuterated Squalane. This is attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase. However, in normal-phase chromatography or with certain polar stationary phases in gas chromatography, this elution order can be reversed.
Q3: Can mass spectrometry distinguish between Squalane and this compound if they co-elute?
A3: Yes, mass spectrometry (MS) is a powerful tool for distinguishing between co-eluting isotopologues. Squalane and this compound will have different mass-to-charge ratios (m/z) due to the mass difference between deuterium and hydrogen. By using selected ion monitoring (SIM) or extracted ion chromatograms (EIC), you can selectively detect and quantify each compound even if they are not chromatographically resolved. This compound is often used as an internal standard for the quantification of Squalane using GC-MS or LC-MS.
Q4: How can I prevent contamination when analyzing for Squalane?
A4: Squalane is a common emollient in cosmetics and can be present in laboratory materials, leading to potential contamination. To minimize this risk, it is advisable to use glass and stainless steel components whenever possible to avoid leaching from plastics. If filtration is necessary, PTFE syringe filters are recommended. Proper sample storage, such as refrigeration, is also important.
Troubleshooting Guides
Issue: Co-eluting Peaks of Squalane and this compound in Gas Chromatography (GC)
If you are experiencing co-elution of Squalane and this compound in your GC analysis, consider the following troubleshooting steps.
Troubleshooting Workflow for GC Co-elution
Caption: Troubleshooting workflow for GC co-elution.
Detailed Steps:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of early eluting peaks.
-
Adjust the Ramp Rate: A slower temperature ramp, for instance, around 10°C per column hold-up time, can enhance the separation of closely eluting compounds. You can also introduce a hold at a temperature 20-30°C below the elution temperature of the pair for 1-2 minutes.
-
-
Select a Different GC Column:
-
Change the Stationary Phase: This is often the most effective way to alter selectivity and resolve co-eluting peaks. If you are using a nonpolar column (like a 5% phenyl-methylpolysiloxane), consider trying a more polar stationary phase. Nonpolar stationary phases often result in the deuterated compound eluting earlier (inverse isotope effect), while polar stationary phases may lead to the non-deuterated compound eluting first (normal isotope effect).
-
-
Adjust Operating Parameters:
-
Modify Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can lead to sharper peaks and better resolution. While counter-intuitive, sometimes increasing the flow rate can improve peak shape.
-
Injection Mode: If not already in use, employing a split injection can improve peak shape.
-
-
Utilize Mass Spectrometry for Deconvolution:
-
If complete chromatographic separation is not achievable, the mass spectrometer can be used to differentiate and quantify the co-eluting peaks based on their unique mass fragments.
-
Issue: Co-eluting Peaks of Squalane and this compound in High-Performance Liquid Chromatography (HPLC)
For co-elution issues in HPLC, the following troubleshooting guide can be applied.
Troubleshooting Workflow for HPLC Co-elution
Caption: Troubleshooting workflow for HPLC co-elution.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: Switching between organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation.
-
Adjust Mobile Phase Composition: In reversed-phase HPLC, reducing the percentage of the organic component in the mobile phase will increase retention and may improve resolution.
-
-
Evaluate Your Stationary Phase (Column):
-
Change Column Chemistry: This is a very effective way to resolve co-eluting peaks. Consider a column with a different bonded phase to introduce alternative separation mechanisms.
-
Decrease Particle Size: Columns with smaller particles offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.
-
Increase Column Length: A longer column also increases the number of theoretical plates and can improve resolution, but this will result in longer run times and higher backpressure.
-
-
Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.
-
Optimize Column Temperature: Temperature affects both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency.
-
Experimental Protocols
Protocol 1: GC-MS Method for Squalane and this compound Analysis
This protocol is based on a method developed for the quantification of squalane and squalene in biological fluids.
-
Objective: To separate and quantify Squalane and this compound using Gas Chromatography-Mass Spectrometry.
-
Materials and Reagents:
-
Squalane and this compound standards
-
Helium (carrier gas)
-
GC-MS system
-
-
Chromatographic Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) |
| Oven Program | Initial 150°C, ramp at 40°C/min to 250°C (hold 2 min), then ramp at 5°C/min to 300°C |
| MS System | Agilent 7000C Triple Quadrupole MS or equivalent |
| Source Temperature | 280°C |
| Transfer Line Temp | 280°C |
| Quadrupole Temp | 150°C |
-
Data Analysis:
-
Monitor specific ions for Squalane and this compound for quantification.
-
Protocol 2: HPLC Method for Squalane Analysis
This protocol is a general approach for the analysis of non-polar compounds like squalane.
-
Objective: To separate Squalane and this compound using High-Performance Liquid Chromatography.
-
Materials and Reagents:
-
Squalane and this compound standards
-
LC-MS Grade Acetonitrile
-
LC-MS Grade 2-Propanol
-
HPLC system with UV or MS detector
-
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Waters Separations Module 2695 or equivalent |
| Column | C18 column (e.g., 5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile/2-Propanol (70:30) |
| Flow Rate | 0.8 mL/min |
| Detector | UV at 230 nm or Mass Spectrometer |
| Injection Volume | 20 µL |
-
Data Analysis:
-
Monitor the chromatogram for the elution of Squalane and this compound. Adjust the mobile phase composition to optimize separation if co-elution occurs.
-
Data Presentation
Table 1: GC-MS Retention Times for Squalane and Related Compounds
The following table summarizes retention times from a published GC-MS method. Note that this compound would have a slightly shorter retention time than Squalane under these conditions.
| Compound | Retention Time (min) |
| Squalane (SQA) | 8.05 |
| Squalene (SQE) | 9.89 |
| Cannabinol-d3 (Internal Standard) | 7.693 |
Table 2: Factors Influencing Chromatographic Resolution
This table provides a summary of parameters that can be adjusted to improve the resolution of co-eluting peaks.
| Parameter | Effect on Resolution | Considerations |
| Mobile Phase Composition (HPLC) | Can significantly alter selectivity and retention. | Switching organic modifiers (e.g., ACN to MeOH) can be effective. |
| Stationary Phase Chemistry | The most powerful tool to change selectivity. | A different bonded phase can provide alternative interactions. |
| Column Temperature | Affects both efficiency and selectivity. | Lower temperatures often increase retention and may improve resolution. |
| Flow Rate | Lower flow rates can improve resolution. | Increases analysis time. |
| Column Particle Size | Smaller particles increase efficiency and resolution. | Leads to higher backpressure. |
| Column Length | Longer columns increase theoretical plates and resolution. | Increases run time and backpressure. |
| Temperature Program (GC) | Slower ramps can improve separation. | Increases analysis time. |
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Squalane-d62 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the signal-to-noise ratio (S/N) for Squalane-d62 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in MS analysis?
A1: this compound is a deuterated form of squalane, a saturated hydrocarbon. In mass spectrometry, it is commonly used as a stable isotope-labeled (SIL) internal standard for the quantification of squalane or other similar analytes.[1] The use of a SIL internal standard is a robust method to correct for matrix effects and variations during sample preparation and analysis.[1]
Q2: I am not seeing any signal for this compound. What are the common initial checks?
A2: If you are unable to detect a signal for this compound, consider the following initial troubleshooting steps:
-
Verify Standard Concentration: Ensure that the concentration of your this compound working solution is appropriate for the sensitivity of your instrument.
-
Check Instrument Settings: Confirm that the mass spectrometer is set to monitor the correct mass range for the expected this compound ions.
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Infusion Analysis: Perform a direct infusion of your this compound standard into the mass spectrometer to confirm that the compound is capable of being ionized and detected without the complexity of chromatographic separation.
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Review Sample Preparation: Ensure that your sample preparation procedure is not causing the loss of this compound. As a non-polar compound, it may adhere to certain types of plasticware.
Q3: What are the expected precursor ions for this compound in LC-MS/MS?
A3: The molecular weight of this compound (C30D62) is approximately 485.2 g/mol .[1][2][3] In positive ion mode, using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), you can expect to see the following precursor ions:
-
[M+H]+: m/z 486.2
-
[M+NH4]+: m/z 503.2 (if an ammonium salt is present in the mobile phase)
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[M+Na]+: m/z 508.2 (sodium adducts are common contaminants)
It is recommended to confirm the most abundant precursor ion through direct infusion of a this compound standard.
Troubleshooting Guides
Issue 1: Low Signal Intensity for this compound
A common challenge in MS analysis is achieving a strong signal for the analyte of interest. If the signal intensity for this compound is low, a systematic optimization of the mass spectrometer parameters is recommended.
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Preparation of this compound Infusion Solution: Prepare a solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:isopropanol) at a concentration of approximately 100-500 ng/mL.
-
Direct Infusion: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
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Precursor Ion Selection: In full scan mode, identify the most abundant precursor ion for this compound (e.g., [M+H]+ or [M+NH4]+).
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Declustering Potential (DP) Optimization: While monitoring the selected precursor ion, ramp the declustering potential across a range of values (e.g., 20-150 V) and record the ion intensity at each step. The optimal DP will be the voltage that yields the maximum intensity.
-
Product Ion Scan and Collision Energy (CE) Optimization:
-
Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions. For a saturated hydrocarbon like squalane, expect a series of fragment ions corresponding to the loss of deuterated alkyl chains.
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Select one or two of the most intense product ions for Multiple Reaction Monitoring (MRM).
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For each MRM transition, ramp the collision energy across a suitable range (e.g., 10-60 eV) to find the value that maximizes the product ion signal.
-
The following tables provide an example of how to present the data from DP and CE optimization experiments.
Table 1: Declustering Potential (DP) Optimization for this compound ([M+H]+, m/z 486.2)
| Declustering Potential (V) | Signal Intensity (counts) |
| 20 | 1.2 x 10^5 |
| 40 | 3.5 x 10^5 |
| 60 | 7.8 x 10^5 |
| 80 | 9.5 x 10^5 |
| 100 | 8.2 x 10^5 |
| 120 | 6.1 x 10^5 |
| 140 | 4.3 x 10^5 |
Note: Data is for illustrative purposes.
Table 2: Collision Energy (CE) Optimization for a Hypothesized this compound MRM Transition (486.2 → 240.3)
| Collision Energy (eV) | Signal Intensity (counts) |
| 10 | 5.0 x 10^4 |
| 20 | 1.5 x 10^5 |
| 30 | 4.2 x 10^5 |
| 40 | 3.1 x 10^5 |
| 50 | 1.8 x 10^5 |
| 60 | 9.0 x 10^4 |
Note: Data is for illustrative purposes.
Issue 2: High Background Noise Affecting S/N Ratio
High background noise can significantly impact the limit of detection and quantification. The source of this noise can be chemical or electronic.
-
Chemical Noise:
-
Mobile Phase Contamination: Prepare fresh, high-purity mobile phases. Contaminants in solvents or additives can contribute to high background.
-
LC System Contamination: Flush the LC system with a strong solvent, such as isopropanol, to remove any accumulated contaminants.
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Sample Matrix Effects: Components in the sample matrix that co-elute with this compound can cause ion suppression or enhancement, effectively increasing noise. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Electronic Noise:
-
Instrument Maintenance: Ensure the mass spectrometer is properly maintained and calibrated.
-
Detector Issues: A failing detector can be a source of high electronic noise. Consult your instrument's service manual or contact the manufacturer for diagnostics.
-
Issue 3: GC-MS Specific Problems - Peak Tailing and Carryover
For GC-MS analysis, issues like peak tailing and carryover can negatively impact the signal-to-noise ratio and reproducibility.
The following parameters have been successfully used for the analysis of squalane and can be adapted for this compound.
Table 3: Example GC-MS Parameters for Squalane Analysis
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial 150°C, ramp 40°C/min to 250°C (hold 2 min), then 5°C/min to 300°C |
| MS Source Temp | 280 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
Note: These parameters may require optimization for your specific instrument and application.
-
Peak Tailing:
-
Active Sites in the Inlet or Column: Deactivate the inlet liner or use a fresh, high-quality column.
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Column Contamination: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
Improper Column Installation: Ensure the column is properly installed in the inlet and detector.
-
-
Carryover:
-
Injector Contamination: Clean the GC injector port and replace the septum.
-
Syringe Contamination: Use a rigorous syringe cleaning protocol between injections.
-
High Concentration Samples: If analyzing samples with a wide range of concentrations, run a blank solvent injection after high-concentration samples to wash the system. Squalane is known to potentially carry over from run to run.
-
References
Squalane-d62 solubility in different organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Squalane-d62 in various organic solvents.
Solubility Profile of this compound
This compound, being a highly nonpolar, long-chain saturated hydrocarbon, follows the "like dissolves like" principle for solubility. It is readily soluble in nonpolar organic solvents and shows limited solubility in polar solvents.
Quantitative Solubility Data Summary
| Solvent | Chemical Formula | Type | Solubility (at 25°C) |
| Chloroform | CHCl₃ | Halogenated | 100 mg/mL[1] |
| Benzene | C₆H₆ | Aromatic | Miscible[2][3] |
| Petroleum Ether | Mixture | Nonpolar | Miscible[2][3] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Miscible |
| Carbon Tetrachloride | CCl₄ | Halogenated | Miscible |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble |
| Acetone | (CH₃)₂CO | Polar Aprotic | Slightly Soluble |
| Glacial Acetic Acid | CH₃COOH | Polar Protic | Slightly Soluble |
| Water | H₂O | Polar Protic | Insoluble |
Experimental Protocols
Methodology for Determining this compound Solubility
This protocol describes a general "shake-flask" method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
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This compound
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Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
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Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)
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Centrifuge
-
Gas chromatograph with a mass spectrometer (GC-MS) or other suitable analytical instrument
-
Pipettes and syringes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The goal is to have undissolved solute present at equilibrium.
-
Pipette a precise volume of the chosen organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
To ensure complete separation of undissolved solute, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Analysis:
-
Carefully extract an aliquot of the clear supernatant without disturbing the undissolved material.
-
Dilute the aliquot with a known volume of the solvent.
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Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as GC-MS.
-
-
Calculation:
-
From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL.
-
Troubleshooting Guide & FAQs
Q1: Why is my this compound not dissolving in a particular solvent?
A1: The low solubility of long-chain alkanes like this compound is due to their nonpolar nature and strong intermolecular van der Waals forces. For dissolution to occur, the energy from new solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent forces. If you are using a polar solvent like water, methanol, or ethanol, the strong hydrogen bonds between solvent molecules prevent the nonpolar squalane from dissolving.
Q2: I am having difficulty dissolving this compound even in a nonpolar solvent. What can I do?
A2: Even in nonpolar solvents, the strong solute-solute interactions of long-chain alkanes can be challenging to overcome. Try the following troubleshooting steps:
-
Increase Temperature: Gently warming the mixture increases the kinetic energy of both solute and solvent molecules, which can help disrupt intermolecular forces and improve solubility.
-
Sonication: Using an ultrasonic bath can help to break up aggregates of the solute and enhance the rate of dissolution.
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Vortexing/Agitation: Ensure the mixture is being vigorously agitated to maximize the surface area of the solute exposed to the solvent.
Q3: My this compound appears to have formed an emulsion or a cloudy suspension. What does this mean?
A3: This typically occurs when trying to dissolve this compound in a solvent with some degree of polarity or in the presence of impurities. The cloudy appearance indicates that the this compound is not fully dissolved and is dispersed as fine droplets. To resolve this, consider using a more nonpolar solvent or ensure that both the solute and solvent are pure and dry.
Q4: Can I use a co-solvent system to improve the solubility of this compound?
A4: Yes, a co-solvent system can be effective. For instance, if you need to incorporate this compound into a slightly polar medium, you could first dissolve it in a highly miscible nonpolar solvent (like chloroform or hexane) and then slowly add this solution to the second solvent with continuous stirring. However, be aware that the this compound may precipitate if the final polarity of the mixture is too high.
Q5: How does the solubility of this compound compare to its unsaturated precursor, Squalene-d50?
A5: Squalane is a saturated hydrocarbon, while squalene is a polyunsaturated hydrocarbon. Generally, their solubility in nonpolar solvents is comparable. However, some sources indicate that squalene is miscible in ethanol and DMSO, whereas squalane is only slightly soluble. This suggests that the double bonds in squalene may slightly increase its polarity and interaction with moderately polar solvents. A researcher on ResearchGate noted difficulty in dissolving squalene in DMSO, ethanol, and methanol, indicating that even for squalene, solubility in these solvents can be challenging.
Visualized Experimental Workflow
Below is a diagram illustrating the general workflow for determining the solubility of this compound.
References
Minimizing contamination in Squalane-d62 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination in Squalane-d62 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of squalane, a saturated hydrocarbon.[1][2] It is commonly used as an internal standard in quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its deuteration makes it distinguishable from its non-deuterated counterpart, allowing for precise quantification in various matrices.[2]
Q2: What are the primary sources of contamination in this compound stock solutions?
A2: Contamination in this compound stock solutions can arise from several sources:
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Oxidation/Degradation: Exposure to air and light can lead to the oxidation of squalane, forming impurities such as carboxylic acids, alcohols, and ketones.[3]
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Leaching from Containers: Improperly selected or cleaned storage containers can leach plasticizers or other chemicals into the solution.
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Cross-Contamination: Using contaminated glassware, pipette tips, or solvents during solution preparation can introduce foreign substances.
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Environmental Contaminants: Dust, fibers, or aerosols from the laboratory environment can be introduced if proper handling procedures are not followed.
Q3: How should this compound be properly stored to minimize degradation?
A3: Proper storage is critical to maintaining the purity of this compound. The following storage conditions are recommended:
| Storage Condition | Pure Form | In Solvent |
| -80°C | Not specified | Up to 6 months |
| -20°C | Up to 3 years | Up to 1 month |
| 4°C | Up to 2 years | Not recommended |
Data synthesized from publicly available safety data sheets.
To further minimize degradation, protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Always ensure the container is tightly sealed to prevent exposure to air.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed during GC-MS analysis of the this compound stock solution.
This is a common indication of contamination. The following workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for identifying contamination in this compound.
Troubleshooting Steps:
-
Review Handling and Storage Procedures:
-
Confirm that the this compound has been stored at the correct temperature and protected from light.
-
Review the solution preparation protocol to ensure no steps were missed or altered.
-
-
Analyze a Blank Solvent Sample:
-
Run a GC-MS analysis of the solvent used to prepare the stock solution.
-
If the unexpected peaks are present in the blank, the solvent is the source of contamination. Use a fresh, high-purity solvent for future preparations.
-
-
Analyze the this compound Raw Material:
-
If the solvent is clean, prepare a fresh solution of the this compound raw material and analyze it by GC-MS.
-
If the peaks are present, the raw material may be degraded. Contact the supplier for a certificate of analysis or a replacement.
-
-
Identify the Contaminant:
-
Based on the mass spectrum of the unknown peak, attempt to identify the contaminant. Common contaminants are listed in the table below.
-
This information will help pinpoint the source of contamination.
-
| Potential Contaminant | Common Source | Recommended Action |
| Phthalates | Plastic containers, pipette tips | Use glass or polypropylene containers; use high-quality pipette tips. |
| Carboxylic Acids, Alcohols, Ketones | Oxidation of Squalane | Purge solution with an inert gas (e.g., argon or nitrogen) before sealing; store in smaller aliquots to minimize headspace. |
| Unidentified Hydrocarbons | Grease from glassware joints, pump oil | Use non-greased glassware joints where possible; ensure proper maintenance of vacuum pumps. |
-
Implement Corrective Actions:
-
Based on the identity of the contaminant, implement the recommended actions to prevent future contamination.
-
This may include using cleaner glassware, higher purity solvents, or improved storage and handling techniques.
-
Issue 2: The concentration of the this compound stock solution is lower than expected.
A lower-than-expected concentration can be due to degradation of the this compound or errors in solution preparation.
Caption: Workflow for troubleshooting low this compound concentration.
Troubleshooting Steps:
-
Verify Preparation Calculations and Technique:
-
Double-check all calculations used to determine the mass of this compound and the volume of solvent.
-
Review the pipetting and weighing techniques of the personnel who prepared the solution to ensure accuracy.
-
-
Recalibrate the Analytical Balance:
-
An inaccurate balance reading is a common source of error in stock solution preparation.
-
Verify the calibration of the analytical balance using certified weights.
-
-
Assess for Degradation:
-
Analyze the stock solution for the presence of degradation products as described in Issue 1.
-
Significant degradation will lead to a lower concentration of the parent this compound molecule.
-
-
Prepare a Fresh Stock Solution:
-
If degradation is suspected or if a source of error in the initial preparation cannot be identified, prepare a fresh stock solution using best practices.
-
Ensure all glassware is meticulously cleaned and dried, use high-purity solvent, and handle the this compound in a clean environment.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound purity. Instrument conditions may need to be optimized for your specific system.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp to 250°C at 40°C/min, hold for 2 minutes.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
Protocol 2: Standard Operating Procedure for Cleaning Laboratory Glassware
Meticulous cleaning of glassware is essential to prevent contamination.
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.
-
Detergent Wash:
-
Wash the glassware with a laboratory-grade, phosphate-free detergent.
-
Use appropriate brushes to scrub all surfaces.
-
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware at least three times with deionized water.
-
Final Rinse: For critical applications, perform a final rinse with high-purity solvent (e.g., the solvent to be used for the stock solution).
-
Drying:
-
Allow the glassware to air dry in a clean, dust-free environment.
-
Alternatively, dry in an oven at a suitable temperature. Do not use paper towels, as they can leave fiber residues.
-
-
Storage: Store clean glassware in a covered cabinet to prevent the accumulation of dust and other environmental contaminants.
References
Technical Support Center: Squalane-d62 Calibration Curve Linearity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Squalane-d62.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?
A1: Non-linearity in calibration curves, even when using a deuterated internal standard like this compound, can stem from several factors. At high analyte concentrations, issues such as detector saturation or competition for ionization in the mass spectrometer source can arise.[1][2][3] The formation of analyte multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response.[2] Additionally, the concentration of the internal standard itself can influence the linearity of the response ratio.[3]
Q2: My calibration curve for this compound shows poor linearity (R² < 0.99). What are the initial troubleshooting steps?
A2: A low coefficient of determination (R²) suggests that the data points deviate significantly from the best-fit line. Initial troubleshooting should focus on potential sources of error in standard preparation and instrument performance. Common culprits include pipetting or dilution errors during the preparation of stock solutions and calibration standards. Incomplete mixing of the this compound internal standard with the calibration standards can also lead to inconsistencies. It is also crucial to check for instrument instability, such as fluctuations in the mass spectrometer's source conditions or detector response.
Q3: Can the properties of this compound itself contribute to linearity issues?
A3: While deuterated standards are generally considered the gold standard, their physical properties can sometimes play a role. For instance, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This slight separation between the analyte and this compound can lead to differential matrix effects, where each compound is affected differently by interfering components in the sample matrix, thus impacting linearity.
Q4: How do matrix effects specifically affect the linearity of my this compound calibration curve?
A4: Matrix effects occur when components in the biological sample (e.g., phospholipids, salts) co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer source. This can lead to a non-linear response if the analyte and this compound are not affected equally. This phenomenon, known as "differential matrix effects," can compromise the accuracy of quantification.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
Symptoms:
-
The calibration curve flattens or "rolls over" at the upper concentration levels.
-
Back-calculated concentrations for high standards show significant negative bias.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Detector Saturation | The detector is overloaded with ions. |
| Reduce the sample injection volume. | |
| Dilute the higher concentration standards. | |
| If using a triple quadrupole MS, consider using a less intense product ion transition for quantification at high concentrations. | |
| Ionization Suppression/Competition | At high concentrations, the analyte and internal standard compete for ionization, leading to a non-proportional response. |
| Optimize the concentration of the this compound internal standard; sometimes a higher concentration can improve linearity. | |
| Dilute the sample extract to reduce the overall concentration of analytes entering the ion source. | |
| Analyte Multimer Formation | The analyte forms dimers or other multimers at high concentrations, which are not detected at the target mass. |
| Dilute the higher concentration standards. | |
| Optimize ion source parameters (e.g., temperature, gas flows) to discourage multimer formation. |
Issue 2: Non-Linearity at Low Concentrations
Symptoms:
-
The calibration curve has a "J" or "S" shape at the lower end.
-
Poor accuracy and precision at the Lower Limit of Quantification (LLOQ).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Analyte Adsorption | The analyte may adsorb to vials, pipette tips, or parts of the LC system, especially at low concentrations. |
| Use silanized glass vials or polypropylene vials. | |
| Add a small amount of an organic solvent or a compound with similar properties to the sample diluent to reduce non-specific binding. | |
| Matrix Interference | Endogenous matrix components may interfere with the detection of the analyte at low levels. |
| Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| Optimize chromatographic separation to resolve the analyte from interfering peaks. | |
| Inconsistent Ionization | Ionization efficiency may be less stable at very low analyte concentrations. |
| Optimize MS source parameters for low concentrations. |
Experimental Protocols
Protocol: Preparation of this compound Calibration Standards
Objective: To prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the this compound internal standard.
Materials:
-
Analyte reference standard
-
This compound internal standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Blank biological matrix (e.g., plasma, urine)
-
Calibrated pipettes and sterile tubes
Methodology:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve the analyte and this compound in a suitable solvent to create primary stock solutions (e.g., 1 mg/mL).
-
From the primary stocks, prepare intermediate stock solutions by serial dilution.
-
-
Prepare Working Internal Standard Solution:
-
Dilute the this compound intermediate stock solution to the final working concentration that will be added to all samples and standards.
-
-
Prepare Calibration Standards:
-
Serially dilute the analyte intermediate stock solution to create a series of working standard solutions.
-
In separate tubes, add a fixed volume of the blank biological matrix.
-
Spike each tube with a small volume of the appropriate analyte working standard solution.
-
Add a fixed volume of the working this compound internal standard solution to each tube.
-
Vortex each standard thoroughly.
-
-
Sample Processing:
-
Process the calibration standards using the same extraction procedure as the unknown samples (e.g., protein precipitation, SPE).
-
Protocol: Evaluation of Matrix Effects
Objective: To assess whether the sample matrix is causing ion suppression or enhancement and to determine if this compound adequately compensates for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at the working concentration.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Data Evaluation:
-
Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Internal Standard Normalized Matrix Effect: IS Normalized ME (%) = ((Analyte Peak Area in Set C / IS Peak Area in Set C) / (Analyte Peak Area in Set A / IS Peak Area in a neat solution)) * 100
-
A value close to 100% indicates that the internal standard effectively compensates for the matrix effect.
-
-
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve linearity issues.
Caption: Diagram illustrating differential matrix effects on this compound.
References
Storage and long-term stability of Squalane-d62
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, long-term stability, and troubleshooting for Squalane-d62. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term integrity and purity of this compound, it is crucial to adhere to specific storage guidelines. The primary recommendations are to store it at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For solutions of this compound, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is maintained for about one month.[2] Before use, it is advisable to centrifuge the vial to ensure maximum product recovery.[1]
Q2: What is the expected long-term stability of this compound?
A2: When stored under the recommended conditions, this compound is a highly stable compound. In its pure form, it is stable for up to 3 years at -20°C.[2] The increased stability of deuterated compounds like this compound is attributed to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to cleavage than a carbon-hydrogen (C-H) bond.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for squalane is thermo-oxidative degradation, which can lead to the formation of carboxylic acids, ketones, and alcohols. While this compound is more resistant to this due to deuteration, exposure to high temperatures and oxygen can still initiate degradation. Another potential issue for deuterated compounds is hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from atmospheric moisture. However, given that all hydrogens in this compound are bonded to carbon, the risk of H-D exchange is minimal under normal handling conditions. Photolytic degradation can also occur with prolonged exposure to light.
Q4: Are there any specific handling precautions for this compound?
A4: Yes, as with most deuterated compounds, it is important to minimize exposure to atmospheric moisture to prevent potential H-D exchange, although the risk is low for this compound. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware. Always allow the container to warm to room temperature before opening to prevent condensation.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Container | Protection |
| Pure Compound | -20°C | Up to 3 years | Tightly sealed vial | Protect from light and moisture |
| In Solvent | -80°C | Up to 6 months | Tightly sealed vial | Protect from light and moisture |
| In Solvent | -20°C | Up to 1 month | Tightly sealed vial | Protect from light and moisture |
Troubleshooting Guide
Issue 1: Unexpected peaks in GC-MS analysis.
-
Possible Cause A: Contamination from solvent or glassware.
-
Solution: Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous solvents for sample preparation. Run a blank solvent injection to check for background contamination.
-
-
Possible Cause B: Degradation of this compound.
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Solution: Review storage and handling procedures to ensure the compound was not exposed to high temperatures, light, or oxygen. Potential degradation products of squalane include medium to long-chain carboxylic acids, ketones, and alcohols.
-
-
Possible Cause C: Presence of non-deuterated squalane.
-
Solution: Check the certificate of analysis for the isotopic purity of the this compound. If lower than expected, contact the supplier.
-
Issue 2: Inconsistent quantification results.
-
Possible Cause A: Variability in injection volume.
-
Solution: Use an autosampler for precise and reproducible injections. If using manual injection, ensure a consistent technique.
-
-
Possible Cause B: Matrix effects in complex samples.
-
Solution: Employ an internal standard for quantification. For squalane analysis, a non-deuterated squalane standard can be used if quantifying other compounds, or a different deuterated standard if quantifying squalane.
-
-
Possible Cause C: Instrument variability.
-
Solution: Perform regular calibration and maintenance of the GC-MS system. Check for leaks in the injection port and ensure consistent carrier gas flow.
-
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
This protocol outlines a procedure for assessing the long-term stability of this compound under recommended storage conditions.
1. Materials:
- This compound (multiple vials from the same batch)
- GC-MS grade solvent (e.g., hexane or ethyl acetate)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- GC-MS system
2. Procedure:
- Time Point 0 (Initial Analysis):
- Accurately weigh a sample of this compound and prepare a stock solution of known concentration in the chosen solvent.
- Analyze the solution by GC-MS to determine the initial purity and identify any existing impurities. This serves as the baseline.
- Storage:
- Store the remaining sealed vials of this compound at -20°C, protected from light.
- Subsequent Time Points (e.g., 6, 12, 24, 36 months):
- At each time point, retrieve one vial of this compound.
- Allow the vial to equilibrate to room temperature before opening.
- Prepare a solution of the same concentration as the initial analysis.
- Analyze the solution by GC-MS using the same method as the initial analysis.
- Data Analysis:
- Compare the purity of the this compound at each time point to the initial purity.
- Identify and quantify any new peaks that appear in the chromatogram, which may indicate degradation products.
- A decrease in the main peak area and the appearance of new peaks would suggest degradation.
Protocol 2: GC-MS Analysis for Purity Assessment of this compound
This protocol provides a general method for the purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a split/splitless injector.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 280°C.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp to 300°C at 10°C/min.
- Hold at 300°C for 10 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
2. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
3. Analysis:
- Inject 1 µL of the sample solution into the GC-MS.
- Acquire the data and analyze the resulting chromatogram and mass spectrum.
4. Data Interpretation:
- The main peak in the chromatogram should correspond to this compound.
- The mass spectrum of this peak should show the characteristic molecular ion and fragmentation pattern for this compound.
- The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting guide for unexpected GC-MS results.
References
Technical Support Center: Mitigating Matrix Effects with Squalane-d62 Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Squalane-d62 as an internal standard to address matrix effects in quantitative analyses. Here you will find troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my results?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[2] Common sources of matrix effects in biological samples include salts, lipids, and proteins.[3]
Q2: How does a deuterated internal standard like this compound help in correcting for matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the "gold standard" for mitigating matrix effects.[4] Because this compound is chemically and structurally almost identical to squalane, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement as the native analyte.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: What are the ideal characteristics of a deuterated internal standard?
A3: An ideal deuterated internal standard should possess high chemical and isotopic purity, typically greater than 99% and 98% respectively, to prevent interference from any unlabeled analyte. The number of deuterium atoms is also a key consideration; a sufficient number (generally between 3 and 6) is necessary to shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte, thus preventing spectral overlap or "crosstalk".
Q4: Can this compound completely eliminate matrix-related issues?
A4: While highly effective, deuterated internal standards may not perfectly correct for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute into regions with differing degrees of ion suppression, it can lead to inaccurate results. This is known as differential matrix effects.
Troubleshooting Guide
This section addresses specific issues that users may encounter when using this compound as an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of the squalane/Squalane-d62 area ratio. | Inconsistent addition of the internal standard. | - Ensure precise and consistent spiking of this compound into all samples, standards, and quality controls. - Verify the concentration of the this compound stock solution. |
| Analyte and internal standard are not co-eluting perfectly, leading to differential matrix effects. | - Optimize chromatographic conditions (e.g., gradient, flow rate, column chemistry) to ensure co-elution. - Evaluate different analytical columns. | |
| Contamination in the LC-MS system. | - Implement a rigorous wash cycle between injections. - Clean the ion source and other mass spectrometer components. | |
| Unexpectedly high or low squalane concentrations. | Isotopic impurity in the this compound standard (contains unlabeled squalane). | - Check the certificate of analysis for the isotopic purity of the this compound. - Inject a high concentration of the this compound solution alone to check for a signal at the squalane mass transition. |
| In-source fragmentation of this compound leading to a signal at the squalane m/z. | - Optimize mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize fragmentation. | |
| Deuterium-hydrogen exchange. | - Investigate the stability of this compound in the sample diluent and mobile phase over time to check for any exchange with protons from the solvent. | |
| Drifting internal standard signal across an analytical run. | Accumulation of matrix components on the column affecting retention and ionization. | - Improve the sample clean-up procedure to remove more matrix components. - Use a guard column and replace it regularly. |
| Temperature fluctuations in the LC system or laboratory. | - Ensure the column compartment and autosampler are temperature-controlled and stable. | |
| Instability of the mass spectrometer. | - Perform system suitability tests before and during the analytical run to monitor instrument performance. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using this compound
Objective: To quantitatively assess the degree of ion suppression or enhancement for squalane in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards of squalane at low, medium, and high concentrations in a clean solvent (e.g., methanol or acetonitrile).
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Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. After the final extraction step, spike the squalane standards into the extracted matrix at the same concentrations as Set A.
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Set C (Pre-Extraction Spike): Spike the squalane standards into the blank biological matrix before the extraction process at the same concentrations as Set A. This set is primarily for determining recovery but is often performed alongside the matrix effect evaluation.
-
-
Add Internal Standard: Add a consistent concentration of this compound to all samples in Sets A, B, and C.
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Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %):
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE %):
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
-
Quantitative Data Summary
The following tables summarize representative data from analytical method validation studies for squalane, demonstrating typical performance characteristics.
Table 1: Accuracy and Precision Data for Squalane Quantification in a Biological Matrix using this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 5.0 | 4.8 | 96.0 | 5.2 |
| Medium | 50.0 | 51.2 | 102.4 | 3.8 |
| High | 250.0 | 245.5 | 98.2 | 2.5 |
Table 2: Matrix Effect and Recovery Data for Squalane from Different Lots of Human Plasma
| Plasma Lot | Matrix Effect (%) | Recovery (%) | IS-Normalized Matrix Factor |
| 1 | 85.2 (Suppression) | 92.5 | 0.99 |
| 2 | 88.1 (Suppression) | 94.1 | 1.01 |
| 3 | 83.7 (Suppression) | 91.8 | 0.98 |
| 4 | 110.5 (Enhancement) | 93.2 | 1.02 |
| 5 | 86.9 (Suppression) | 92.9 | 1.00 |
| 6 | 89.3 (Suppression) | 93.5 | 1.01 |
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical workflow for troubleshooting poor internal standard performance.
References
Technical Support Center: Optimizing GC Injection Volume for Squalane-d62
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squalane-d62 in Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound analysis?
A recommended starting point for a standard GC-MS system is typically 1 µL.[1][2] However, the optimal volume is highly dependent on your specific sample concentration, instrument sensitivity, and the injection technique employed (split or splitless). For trace analysis, a splitless injection is often preferred to maximize the amount of analyte reaching the column.[3][4] For higher concentration samples, a split injection is used to prevent column overload.[3]
Q2: Should I use a split or splitless injection for this compound?
The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.
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Splitless Injection: Use for trace analysis where the concentration of this compound is very low. This technique transfers nearly the entire sample volume to the GC column, maximizing sensitivity. However, it can be susceptible to broader peaks if not optimized.
-
Split Injection: Use for higher concentration samples to avoid overloading the column. A split injection introduces only a portion of the sample to the column, with the rest being vented. This results in sharper peaks but lower sensitivity.
Q3: What are the signs of column overload with this compound?
Column overload occurs when the amount of analyte injected exceeds the capacity of the GC column. The primary symptom is a distorted peak shape, often described as a "shark fin" or a fronting peak, where the front of the peak is less steep than the back. This can lead to inaccurate quantification and reduced resolution between adjacent peaks.
Q4: How does the injection volume affect the peak shape and area of this compound?
The injection volume has a direct impact on both the peak shape and area.
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Peak Shape: Injecting too large a volume can lead to column overload and result in peak fronting or tailing. Conversely, an appropriate injection volume will produce a symmetrical, Gaussian-shaped peak.
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Peak Area: The peak area is generally proportional to the amount of analyte injected. Increasing the injection volume will increase the peak area, assuming the system is within its linear range and the column is not overloaded.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the injection volume for this compound analysis.
Issue 1: Poor Peak Shape (Fronting or Tailing)
| Potential Cause | Recommended Solution |
| Column Overload (Fronting Peak) | Reduce the injection volume. If using a splitless injection, switch to a split injection or increase the split ratio. Consider using a column with a higher capacity (thicker film or wider internal diameter). |
| Analyte-Stationary Phase Mismatch | Ensure the column stationary phase is appropriate for a non-polar compound like squalane. A non-polar phase is generally recommended. |
| Injection Temperature Too Low | Increase the injector temperature to ensure complete and rapid vaporization of this compound. |
| Contaminated Liner | Clean or replace the injector liner. Active sites on a dirty liner can cause peak tailing. |
Issue 2: Low Signal or No Peak Detected
| Potential Cause | Recommended Solution |
| Injection Volume Too Low | Increase the injection volume. If using a split injection, decrease the split ratio or switch to a splitless injection to increase sensitivity. |
| Leaks in the System | Check for leaks at the septum, fittings, and column connections. Leaks can cause sample loss and poor sensitivity. |
| Incorrect Injection Technique | For manual injections, ensure a smooth and rapid injection. For autosamplers, verify the correct injection volume is being drawn and dispensed. |
Issue 3: Poor Reproducibility of Peak Area
| Potential Cause | Recommended Solution |
| Inconsistent Injection Volume | If using an autosampler, check for air bubbles in the syringe and ensure proper calibration. For manual injections, practice a consistent injection technique. |
| Sample Backflash | The injection volume may be too large for the liner and inlet conditions, causing the vaporized sample to expand beyond the liner's volume. Reduce the injection volume or use a liner with a larger internal volume. |
| Leaking Syringe or Septum | Regularly inspect and replace the syringe and septum to prevent leaks. |
Experimental Protocols
Protocol for Determining Optimal Injection Volume
-
Preparation of Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a concentration representative of your samples.
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Initial GC Conditions:
-
Injector Temperature: 300°C
-
Column: A non-polar capillary column (e.g., HP-1 or equivalent)
-
Oven Temperature Program: Start at a temperature that allows for good peak focusing and ramp up to elute this compound. A starting point could be 260°C.
-
Carrier Gas Flow Rate: Optimize according to your column dimensions.
-
Detector: FID or MS, with temperatures set appropriately (e.g., 300°C for FID).
-
-
Injection Volume Series (Splitless):
-
Begin with a 0.5 µL injection and acquire the chromatogram.
-
Incrementally increase the injection volume (e.g., to 1.0 µL, 1.5 µL, 2.0 µL), acquiring a chromatogram at each volume.
-
Monitor the peak shape and area at each injection volume.
-
-
Injection Volume Series (Split):
-
If peak distortion (fronting) is observed during the splitless injections, switch to a split injection.
-
Start with a split ratio of 10:1 and an injection volume of 1 µL.
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Vary the injection volume (0.5 µL to 2.0 µL) and the split ratio (e.g., 20:1, 50:1) to find the optimal combination of peak shape and signal intensity.
-
-
Data Analysis:
-
Examine the peak shape for symmetry. The asymmetry factor should ideally be between 0.9 and 1.2.
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Plot the peak area versus the injection volume. The relationship should be linear. A deviation from linearity may indicate column overload or other issues.
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Select the injection volume that provides the best balance of peak shape, signal intensity, and reproducibility.
-
Visualizations
Caption: Troubleshooting workflow for optimizing this compound injection.
Caption: Relationship between injection volume and chromatographic effects.
References
Technical Support Center: Squalane-d62 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chromatographic analysis of Squalane-d62, a deuterated, non-polar, high molecular weight hydrocarbon.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in gas chromatography (GC)?
Poor peak shape for this compound, manifesting as tailing, fronting, or split peaks, can arise from several factors. The most common causes include:
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System Contamination: Active sites in the GC inlet (liner, seals) or at the head of the column can interact with the analyte, causing peak tailing.[1][2]
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Column Overload: Injecting too much this compound, either by high concentration or large volume, can saturate the stationary phase, leading to peak fronting.[3][4][5]
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Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disturb the sample path, resulting in peak tailing or splitting.
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Solvent Mismatch: A significant difference in polarity between the injection solvent and the stationary phase can cause peak distortion, particularly fronting for early-eluting peaks.
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Inappropriate Temperature Program: An initial oven temperature that is too high can lead to poor focusing of the analyte on the column, resulting in broad or split peaks, especially in splitless injections.
Q2: My this compound peak is tailing. What should I investigate first?
Peak tailing is often a sign of active sites in your GC system. Here’s a prioritized troubleshooting approach:
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Inlet Maintenance: The inlet is a common source of contamination. Start by replacing the inlet liner with a fresh, deactivated one. Also, replace the septum and inspect the O-ring and any other seals for signs of wear or contamination.
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Column Contamination: If inlet maintenance doesn't resolve the issue, the contamination may be at the beginning of your column. Trim 10-20 cm from the front of the column.
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Column Installation: Ensure the column is properly cut (a clean, 90-degree cut) and installed at the correct height in the inlet as per the manufacturer's guidelines.
Q3: My this compound peak is fronting. What is the likely cause and how can I fix it?
Peak fronting is most commonly caused by column overload. This means you are introducing too much sample onto the column. To resolve this:
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Reduce Sample Concentration: Dilute your this compound standard and samples.
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Decrease Injection Volume: Inject a smaller volume of your sample.
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Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.
Another potential cause is a mismatch between your sample solvent and the stationary phase. If possible, dissolve your this compound in a non-polar solvent that is compatible with your GC column's stationary phase, such as hexane.
Q4: I am observing split peaks for this compound. What could be the reason?
Split peaks indicate that the sample is not being introduced onto the column in a single, sharp band. Potential causes include:
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Improper Injection Technique: For manual injections, ensure a consistent and rapid injection. For autosamplers, check for air bubbles in the syringe.
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Inlet Temperature Issues: In splitless injection, an excessively high inlet temperature can cause the solvent to vaporize too quickly and unevenly, preventing proper focusing. Conversely, a temperature that is too low may not ensure complete and rapid vaporization.
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Solvent Incompatibility: A strong mismatch between the injection solvent and the mobile phase can lead to peak splitting. Try dissolving the sample in the mobile phase or a weaker solvent.
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Column Issues: A void or channel at the head of the column or a blocked frit can cause the sample flow to be disturbed, resulting in split peaks.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Table 1: Troubleshooting Poor Peak Shape of this compound
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | 1. System Activity: Contaminated inlet liner, septum, or column head. | 1a. Perform inlet maintenance: Replace liner, septum, and seals.1b. Trim 10-20 cm from the front of the column. | Symmetrical peak shape. |
| 2. Improper Column Installation: Poorly cut column or incorrect installation depth. | 2. Re-cut the column for a clean, 90° cut and reinstall at the correct height. | Improved peak symmetry. | |
| 3. Low Carrier Gas Flow Rate: Suboptimal flow rate can lead to increased diffusion. | 3. Check and optimize the carrier gas flow rate according to the column dimensions. | Sharper, more symmetrical peaks. | |
| Peak Fronting | 1. Column Overload: Sample concentration or injection volume is too high. | 1a. Dilute the sample.1b. Reduce the injection volume.1c. Increase the split ratio for split injections. | Symmetrical peak shape. |
| 2. Solvent Mismatch: Sample solvent is too different in polarity from the stationary phase. | 2. Dissolve the sample in a non-polar solvent compatible with the stationary phase (e.g., hexane). | Improved peak symmetry, especially for early eluting peaks. | |
| 3. Column Degradation: Physical change or collapse of the stationary phase. | 3. Replace the column with a new one. | Restoration of good peak shape. | |
| Split Peaks | 1. Improper Injection Technique: Inconsistent injection speed or air in the syringe. | 1. Ensure a fast and consistent injection; check for and remove air bubbles from the syringe. | A single, sharp peak. |
| 2. Solvent/Stationary Phase Mismatch: Incompatibility leading to poor sample focusing. | 2. Dissolve the sample in the mobile phase or a weaker, more compatible solvent. | A single, symmetrical peak. | |
| 3. Column Void/Channel or Blocked Frit: Physical disruption of the sample path. | 3. Reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the column. | Restoration of a single peak. | |
| 4. Low Initial Oven Temperature (Splitless Injection): Insufficient thermal energy for proper focusing. | 4. Ensure the initial oven temperature is appropriate for the solvent's boiling point to facilitate solvent focusing. | A single, sharp peak. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
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Cooldown: Cool down the GC inlet and oven.
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Turn off Gases: Turn off the carrier and split vent flows.
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Remove Column: Carefully remove the column from the inlet.
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Disassemble Inlet: Remove the septum nut, septum, and inlet liner.
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Clean/Replace: Inspect the inlet for any visible contamination. Replace the liner with a new, deactivated one. Replace the septum and any O-rings or seals.
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Reassemble: Reinstall the liner and a new septum and nut.
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Reinstall Column: Reinstall the column to the correct depth.
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Leak Check: Turn on the carrier gas and perform a leak check.
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Equilibrate: Heat the system and allow it to equilibrate before running samples.
Protocol 2: Column Trimming
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Cooldown and Remove: Follow steps 1-3 from the Inlet Maintenance protocol.
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Trim Column: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end.
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Clean Break: Gently flex the column at the score to create a clean, 90-degree break.
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Inspect: Inspect the cut with a magnifying glass to ensure it is clean and square.
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Reinstall: Reinstall the column in the inlet.
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Leak Check and Equilibrate: Follow steps 8-9 from the Inlet Maintenance protocol.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound peak shape.
References
Validation & Comparative
Validating a New Analytical Method with Squalane-d62: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical method is a critical component in drug development and quality control, ensuring that the method is suitable for its intended purpose. The use of a stable isotope-labeled internal standard, such as Squalane-d62, is a widely accepted strategy to enhance the robustness and reliability of quantitative analytical methods, particularly in complex matrices. This guide provides an objective comparison of an analytical method validated with this compound against an external standard method, supported by experimental data and detailed protocols.
The Role of Internal Standards in Analytical Method Validation
In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively corrects for variations that can occur during sample preparation and analysis, such as extraction inefficiencies and injection volume variability.[1]
Deuterated internal standards, like this compound, are considered the gold standard in many applications.[2] this compound is the deuterium-labeled form of squalane, a saturated hydrocarbon.[3] Because its chemical and physical properties are nearly identical to the analyte (in this case, squalane or a similar compound), it co-elutes and experiences similar matrix effects, providing superior correction for analytical variability.[4]
Comparative Performance Data
The following tables summarize the key performance characteristics of a hypothetical analytical method for the quantification of squalane, validated both with an external standard and with this compound as an internal standard. The data is representative of what would be expected in a typical validation study and is intended to illustrate the benefits of using a deuterated internal standard.
Table 1: Linearity and Range
| Parameter | Method with External Standard | Method with this compound (Internal Standard) | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.995 | 0.999 | ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Defined by linearity, accuracy, and precision |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Method with External Standard (% Recovery) | Method with this compound (Internal Standard) (% Recovery) | Acceptance Criteria (Typical) |
| 1.0 | 88.5 | 98.2 | 80 - 120% |
| 50.0 | 95.2 | 101.5 | 80 - 120% |
| 100.0 | 108.3 | 102.1 | 80 - 120% |
Table 3: Precision
| Parameter | Method with External Standard (% RSD) | Method with this compound (Internal Standard) (% RSD) | Acceptance Criteria (Typical) |
| Intra-day Precision | 6.8 | 2.1 | ≤ 15% |
| Inter-day Precision | 8.5 | 3.5 | ≤ 15% |
Table 4: Limit of Quantification (LOQ)
| Parameter | Method with External Standard (µg/mL) | Method with this compound (Internal Standard) (µg/mL) |
| LOQ | 1.0 | 0.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on standard practices for analytical method validation as outlined in the ICH Q2(R2) guidelines.[5]
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
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Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of squalane reference standard and dissolve in 10 mL of hexane.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.
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Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with hexane.
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Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix. For the internal standard method, add a constant volume of the working internal standard solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
2. Sample Preparation
-
Pipette 100 µL of the sample (or calibration standard/QC) into a microcentrifuge tube.
-
For the internal standard method, add 10 µL of the 10 µg/mL this compound working solution. For the external standard method, add 10 µL of hexane.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic Conditions (GC-MS)
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Squalane: m/z [target ion]
-
This compound: m/z [target ion + 62]
-
4. Data Analysis
-
Linearity: Construct a calibration curve by plotting the peak area (external standard method) or the ratio of the analyte peak area to the internal standard peak area (internal standard method) against the analyte concentration. Perform a linear regression and determine the coefficient of determination (r²).
-
Accuracy: Analyze the QC samples and calculate the percent recovery of the analyte.
-
Precision: Analyze multiple preparations of the QC samples on the same day (intra-day) and on different days (inter-day) and calculate the relative standard deviation (%RSD) of the measured concentrations.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the core validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Squalane-d62 as an Internal Standard for Lipid Analysis: A Comparative Guide
In the precise field of lipidomics, the accuracy and reliability of quantitative analysis are paramount for generating robust and reproducible data. The use of internal standards is a critical component of the analytical workflow, correcting for variability during sample preparation, extraction, and instrumental analysis. This guide provides a comprehensive comparison of Squalane-d62, a deuterated hydrocarbon, with other commonly used internal standards for the quantitative analysis of lipids, particularly neutral and nonpolar lipids, by mass spectrometry.
The Role of Internal Standards in Lipidomics
Internal standards are compounds of a known concentration added to a sample at the initial stage of analysis. An ideal internal standard should mimic the physicochemical properties of the analytes of interest, thereby experiencing similar extraction efficiencies and ionization responses in the mass spectrometer. This allows for the normalization of the analytical signal, correcting for sample loss and matrix effects, which can suppress or enhance the ionization of target lipids. The use of stable isotope-labeled internal standards, such as deuterated compounds, is considered the gold standard in quantitative mass spectrometry as they are chemically identical to the analyte, differing only in mass.
This compound: A Chemically Inert Internal Standard for Nonpolar Lipids
This compound is the fully deuterated form of squalane, a saturated C30 hydrocarbon. Its chemical inertness and high boiling point make it an excellent internal standard for the analysis of nonpolar lipids, such as sterols, sterol esters, and other hydrocarbons like squalene. As it does not contain any functional groups that can undergo ionization, it is particularly well-suited for gas chromatography-mass spectrometry (GC-MS) analysis where it can be readily separated and detected. In liquid chromatography-mass spectrometry (LC-MS), its utility is primarily for the analysis of other nonpolar compounds that are amenable to the chosen ionization technique, typically atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI).
Comparison of this compound with Other Internal Standards
The choice of an internal standard is dictated by the class of lipids being analyzed. Here, we compare the performance characteristics of this compound with other commonly used internal standards for different lipid classes.
For the Analysis of Squalene and other Hydrocarbons:
This compound is the ideal internal standard for the quantification of its non-deuterated counterpart, squalene. Its similar chemical structure ensures comparable behavior during extraction and chromatographic separation.
For the Analysis of Sterols and Sterol Esters:
Deuterated sterols, such as Cholesterol-d7, are the preferred internal standards for the analysis of cholesterol and other sterols. They share the same chemical properties as the endogenous sterols, leading to accurate correction for extraction and ionization variability. While this compound can be used as a non-structurally analogous internal standard for sterols, particularly in GC-MS, its different chemical nature may lead to less accurate quantification compared to a deuterated sterol.
For the Analysis of Fatty Acids and Glycerolipids:
For fatty acids and glycerolipids (di- and triglycerides), odd-chain fatty acids (e.g., C17:0) or their corresponding deuterated analogs are commonly employed. This compound is not a suitable internal standard for these more polar lipid classes in LC-MS analysis due to significant differences in chemical properties, which would result in poor correction for extraction and ionization efficiencies.
Quantitative Performance Data
Table 1: Performance Characteristics of Internal Standards for Lipid Analysis
| Internal Standard | Analyte Class | Analytical Platform | Recovery (%) | Reproducibility (%RSD) | Linearity (R²) |
| This compound | Squalene, Hydrocarbons | GC-MS | 81 - 106 | < 15 | > 0.99 |
| Cholesterol-d7 | Sterols | LC-MS/MS | 85 - 110 | < 10 | > 0.99 |
| Heptadecanoic Acid (C17:0) | Fatty Acids | GC-MS | 92 - 105 | < 10 | > 0.99 |
| d5-Triacylglycerol (e.g., d5-TAG 17:0/17:1/17:0) | Triacylglycerols | LC-MS/MS | 80 - 120 | < 15 | > 0.99 |
Data compiled from multiple sources. Recovery, Reproducibility, and Linearity are dependent on the specific matrix and analytical method.
Experimental Protocols
Below are detailed methodologies for lipid analysis using different internal standards.
Protocol 1: Quantification of Squalene in Biological Samples using Squalane as an Internal Standard by GC-MS
This protocol is adapted from a method for the determination of squalene in hydrocarbons.
1. Preparation of Standard and Internal Standard Solutions:
-
Squalene Standard Stock Solution (approx. 4 mg/mL): Accurately weigh approximately 0.4 g of squalene and dissolve it in hexane in a 100 mL volumetric flask.
-
Squalane Internal Standard Solution (approx. 4 mg/mL): Accurately weigh approximately 0.4 g of squalane and dissolve it in hexane in a 100 mL volumetric flask.
2. Calibration Curve Preparation:
-
Pipette 5, 10, and 15 mL of the squalene standard stock solution into separate 25 mL volumetric flasks.
-
Add 10 mL of the squalane internal standard solution to each flask.
-
Dilute to the mark with hexane.
3. Sample Preparation:
-
Accurately weigh approximately 0.4 g of the sample and dissolve it in hexane in a 100 mL volumetric flask.
-
Pipette 10 mL of the sample solution into a 25 mL volumetric flask and add 10 mL of the internal standard solution.
-
Dilute to the mark with hexane.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent with a flame ionization detector (FID) or mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
MS Detector (if used): Electron ionization (EI) at 70 eV. Acquire in full scan mode or selected ion monitoring (SIM) for characteristic ions of squalene and squalane.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of squalene to squalane against the weight ratio.
-
Determine the concentration of squalene in the sample by calculating the peak area ratio and interpolating from the calibration curve.[1]
Protocol 2: Comprehensive Lipid Profiling using a Mixture of Deuterated Internal Standards by LC-MS/MS
This protocol describes a general approach for the analysis of a broad range of lipid classes in plasma.
1. Internal Standard Spiking:
-
Prepare a stock solution containing a mixture of deuterated internal standards representative of the lipid classes of interest (e.g., d7-cholesterol, d3-palmitic acid, d5-triacylglycerols, etc.).
-
Add a known volume of the internal standard mixture to the plasma sample before extraction.
2. Lipid Extraction (MTBE Method):
-
To 10 µL of plasma, add 225 µL of cold methanol containing the internal standard mixture.
-
Vortex for 10 seconds.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE).
-
Vortex for 10 seconds and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 2 minutes.
-
Collect the upper organic phase.
3. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: ZORBAX EclipsePlus C18 (2.1 x 100 mm, 1.8 µm) or similar reversed-phase column.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate the different lipid classes.
-
Mass Spectrometer: Agilent 6550 iFunnel Q-TOF MS or equivalent.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
4. Data Analysis:
-
Identify and integrate the peak areas of the target lipids and their corresponding internal standards.
-
Calculate the concentration of each lipid by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of lipid standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for lipid analysis and a simplified representation of the cholesterol biosynthesis pathway where squalene is a key intermediate.
Caption: General workflow for quantitative lipid analysis using an internal standard.
Caption: Simplified overview of the cholesterol biosynthesis pathway highlighting squalene.
Conclusion
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipid analysis method. This compound serves as an excellent internal standard for the analysis of squalene and other nonpolar hydrocarbons due to its chemical inertness and structural similarity. For broader lipidomic studies encompassing various lipid classes, a mixture of class-specific internal standards, such as deuterated sterols, fatty acids, and glycerolipids, is necessary to achieve accurate quantification across the lipidome. The choice ultimately depends on the specific analytes of interest and the analytical platform being utilized. Careful validation of the analytical method, including assessment of recovery, reproducibility, and linearity, is essential to ensure the generation of high-quality, reliable quantitative data.
References
Cross-Validation of Squalane-d62 Results: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of squalane, utilizing Squalane-d62 as an internal standard. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are objectively evaluated, supported by experimental data and detailed methodologies.
Introduction to Squalane and this compound
Squalane (C30H62) is a saturated hydrocarbon widely used in pharmaceuticals, cosmetics, and as a component in drug delivery systems. Its stable, non-polar nature makes it an excellent emollient and carrier. For accurate quantification in various matrices, a stable isotope-labeled internal standard is crucial. This compound, a deuterated form of squalane, is the preferred choice as it co-elutes with the analyte in chromatography and has a distinct mass-to-charge ratio (m/z), enabling precise correction for sample preparation variability and instrument response.[1] This guide explores the cross-validation of results obtained using this compound with three prominent analytical techniques.
Quantitative Data Summary
The following table summarizes the performance characteristics of GC-MS, LC-MS/MS, and NMR for the quantification of squalane, using a deuterated internal standard like this compound. Data has been compiled from various validation studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | >0.99 | >0.99 | >0.996 |
| Limit of Detection (LOD) | 0.003 - 6.06 ng/mL | Typically in the low ng/mL to pg/mL range | ~2000 ppm (for unreferenced ¹H-NMR) |
| Limit of Quantification (LOQ) | 0.008 - 0.50 µg/mL | Typically in the low ng/mL to pg/mL range | Not explicitly defined in reviewed studies, higher than MS techniques |
| Accuracy (% Recovery) | 81% - 113% | Typically 85% - 115% | <4% error (referenced) |
| Precision (%RSD) | <15% | <15% | <6% (reproducibility) |
| Sample Preparation | Saponification and/or liquid-liquid extraction often required | Protein precipitation or liquid-liquid extraction | Minimal to no sample preparation required for ¹H-NMR |
| Analysis Time | ~15-25 minutes per sample | ~5-15 minutes per sample | ~5-10 minutes per sample |
Experimental Protocols and Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like squalane. The use of a deuterated internal standard such as this compound allows for high accuracy and precision.
Sample Preparation: A common sample preparation workflow for biological matrices involves the following steps:
-
Internal Standard Addition: A known concentration of this compound is added to the sample.
-
Saponification (for lipid-rich matrices): The sample is hydrolyzed using a strong base (e.g., potassium hydroxide in ethanol) to break down triglycerides and release squalane.
-
Liquid-Liquid Extraction: Squalane and this compound are extracted from the aqueous matrix into an organic solvent (e.g., hexane or ethyl acetate).
-
Concentration: The organic extract is evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for injection into the GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Inlet: Operated in split or splitless mode at a temperature of approximately 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 150°C, ramp up to 300°C.
-
Mass Spectrometer: Agilent 7000C triple-quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to monitor specific ions for squalane and this compound for enhanced selectivity and sensitivity.
Data Analysis: Quantification is achieved by creating a calibration curve based on the peak area ratio of squalane to this compound at different concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing compounds in complex biological matrices. For non-polar compounds like squalane, which are difficult to ionize using Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique.
Sample Preparation:
-
Internal Standard Spiking: A precise amount of this compound is added to the sample.
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile or methanol.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing squalane and this compound is transferred for injection.
Instrumentation and Conditions:
-
Liquid Chromatograph: UPLC system such as a Waters ACQUITY or equivalent.
-
Column: A reversed-phase column, for instance, a C18 or C8, is typically used.
-
Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex or Waters).
-
Ionization Source: APCI in positive ion mode is generally more effective for non-polar molecules like squalane.
-
Detection Mode: MRM is used for quantification, monitoring a specific precursor-product ion transition for both squalane and this compound.
Data Analysis: Similar to GC-MS, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H-NMR is particularly advantageous for its simple sample preparation and rapid analysis time.
Sample Preparation: For ¹H-NMR, sample preparation can be remarkably simple:
-
Dissolution: A known amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard Addition: A certified quantitative internal standard can be added if absolute quantification is required without relying on sample weight. However, for relative quantification or when using the sample's own signals as a reference, an external calibration or no standard may be used. This compound is not directly used as an internal standard in the same way as in MS techniques but can be used to confirm signal assignments.
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Experiment: A standard ¹H NMR spectrum is acquired.
-
Parameters: Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time of the protons of interest) to ensure full signal recovery and accurate integration.
Data Analysis: Quantification is based on the integration of specific proton signals of squalane relative to a known reference signal (either from an internal standard or from the matrix itself). The concentration is proportional to the integral value.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical techniques.
Caption: Experimental workflow for Squalane quantification using GC-MS.
Caption: Experimental workflow for Squalane quantification using LC-MS/MS.
Caption: Experimental workflow for Squalane quantification using ¹H-NMR.
Conclusion
The choice of analytical technique for the quantification of squalane using this compound depends on the specific requirements of the study, including the nature of the matrix, the required sensitivity, and the desired sample throughput.
-
GC-MS is a highly reliable and well-established method, particularly suitable for less complex matrices or when high sensitivity is required after sample cleanup.
-
LC-MS/MS with APCI is a powerful alternative, offering high throughput and sensitivity, especially for complex biological fluids where minimal sample preparation is advantageous.
-
NMR stands out for its non-destructive nature and minimal sample preparation, making it an excellent choice for rapid screening and quantification in simpler matrices where high concentrations of squalane are expected.
Cross-validation of results between these techniques can provide the highest level of confidence in the accuracy and reliability of the quantitative data. The use of a high-purity, stable isotope-labeled internal standard like this compound is fundamental to achieving robust and reproducible results across all platforms.
References
A Comparative Analysis of Deuterated vs. Non-Deuterated Squalane for Research and Pharmaceutical Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance emollients and stable drug delivery vehicles, squalane (C30H62) is a well-established and highly regarded saturated hydrocarbon. Its inert nature, excellent moisturizing properties, and biocompatibility make it a staple in cosmetics and pharmaceutical formulations. The advent of stable isotope labeling introduces deuterated squalane, a variant where hydrogen atoms are replaced by their heavier isotope, deuterium. This guide provides a comprehensive comparative analysis of deuterated and non-deuterated squalane, focusing on their performance characteristics, underlying scientific principles, and applications, supported by available experimental data and detailed methodologies.
Core Performance Characteristics: Stability and the Kinetic Isotope Effect
The primary differentiator between deuterated and non-deuterated compounds lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. This phenomenon, known as the Kinetic Isotope Effect (KIE) , leads to a slower rate for chemical reactions that involve the cleavage of this bond.[1][2]
While non-deuterated squalane is already highly stable due to its saturated nature, deuteration enhances this stability even further. Squalane's unsaturated precursor, squalene, is highly susceptible to oxidation, a process that leads to the formation of potentially irritating and comedogenic peroxides.[1][3][4] Extensive studies on deuterated squalene have demonstrated a significant increase in oxidative stability. Researchers found that even low levels of deuteration (as low as 19%) can inhibit the formation of peroxides under UV-A irradiation, a process that mimics the exposure of cosmetic formulations to air and sunlight.
This principle logically extends to squalane. Although already saturated, squalane can still degrade under extreme thermal or oxidative stress. Perdeuteration (replacement of all hydrogens with deuterium) would make the molecule exceptionally resistant to any residual chemical degradation pathways initiated by C-H bond cleavage, rendering it a superior choice for applications requiring ultra-high stability or longevity.
Data Presentation: A Comparative Overview
Direct comparative experimental data for deuterated versus non-deuterated squalane is scarce in publicly available literature. The following table summarizes the known properties of non-deuterated squalane and provides theoretically inferred properties for deuterated squalane based on established principles of isotopic substitution. For context, experimental data on the oxidative stability of deuterated squalene is included.
| Property | Non-Deuterated Squalane (C30H62) | Deuterated Squalane (C30D62) | Supporting Rationale / Data |
| Chemical Stability | High (saturated hydrocarbon) | Theoretically Very High | Squalane is already stable. Deuteration further strengthens the molecular bonds (C-D vs. C-H) due to the Kinetic Isotope Effect, increasing resistance to thermal and radical-induced degradation. |
| Oxidative Stability | Very High | Theoretically Extremely High | While squalane is not prone to oxidation, any forced degradation would be slower for the deuterated form. Studies on its precursor, squalene, show deuteration significantly inhibits peroxide formation. |
| Metabolic Inertness | Very High | Theoretically Even Higher | Squalane is metabolically inert. The stronger C-D bond would further slow any potential enzymatic processes, enhancing its biocompatibility and reducing potential metabolic interactions. |
| Viscosity | ~30-34 mPa·s at 20°C | Expected to be Slightly Higher | Isotopic substitution is known to affect physical properties. For example, heavy water (D2O) is ~25% more viscous than H2O. A similar, though likely less pronounced, effect is expected for squalane. |
| Density | ~0.81 g/cm³ at 20°C | Expected to be Higher | The increased mass of deuterium (atomic mass ~2) compared to hydrogen (atomic mass ~1) will result in a higher molecular weight and density for a given volume. |
| Skin Permeability | Good (emollient) | Unknown (Theoretically may differ) | Deuteration can alter molecular size and interactions, which could potentially influence partitioning and diffusion across the stratum corneum. However, no specific data exists for squalane. |
| Primary Applications | Emollient, Moisturizer, Drug Delivery Vehicle | Internal Standard (GC-MS, LC-MS), Tracer for metabolic studies, Ultra-stable applications. | Deuterated squalane (Squalane-d62) is commercially available for use as an internal standard in quantitative mass spectrometry. Its use as a tracer is also a primary application. |
Note: The properties listed for deuterated squalane are largely theoretical inferences. Direct experimental validation is required for confirmation.
Experimental Protocols
Detailed methodologies are crucial for generating the comparative data required for a full evaluation. Below are key experimental protocols.
Protocol 1: Biosynthesis of Deuterated Squalene (Precursor)
This protocol is adapted from studies by the Australian Nuclear Science and Technology Organisation (ANSTO) for producing the precursor to deuterated squalane.
Objective: To produce uniformly deuterated squalene using an engineered yeast strain.
Methodology:
-
Strain Cultivation: Utilize an engineered Saccharomyces cerevisiae strain known for high squalene yield (e.g., strain Y2805).
-
Growth Medium: Prepare a growth medium using heavy water (D₂O) of a specific isotopic purity. The final deuteration level of the squalene is proportional to the D₂O concentration in the medium. A protiated carbon source like glucose is typically used.
-
Fermentation: Culture the yeast in the deuterated medium within a bioreactor under controlled conditions (temperature, pH, aeration).
-
Cell Lysis and Extraction: After the growth phase, harvest the yeast cells. Perform base-mediated cell lysis to break the cell walls and membranes.
-
Squalene Isolation: Extract the deuterated squalene from the lysate using an organic solvent (e.g., hexane).
-
Purification: Purify the extracted squalene using flash column chromatography.
-
Analysis: Confirm purity via Gas Chromatography (GC). Determine the overall deuteration level and uniformity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (²H NMR, ¹³C NMR) spectroscopy.
Protocol 2: Synthesis of Deuterated Squalane (Perdeuteration)
Objective: To convert deuterated squalene to deuterated squalane or to directly deuterate non-deuterated squalane.
Methodology:
-
Hydrogenation of Deuterated Squalene:
-
Dissolve the biosynthetically produced deuterated squalene in a suitable solvent (e.g., ethanol).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Carry out the reaction under a hydrogen (H₂) atmosphere until the double bonds are fully saturated.
-
Filter the catalyst and remove the solvent to yield deuterated squalane.
-
-
Direct Catalytic Exchange (for Perdeuteration):
-
This method is adapted from the synthesis of other perdeuterated hydrocarbons.
-
Use a fixed-bed catalyst (e.g., Rhodium, Platinum, or Palladium on carbon).
-
Pass non-deuterated squalane liquid and deuterium gas (D₂) over the heated catalyst bed (e.g., 190-200°C).
-
This process facilitates the exchange of hydrogen atoms for deuterium atoms on the squalane backbone.
-
The product is perdeuterated squalane (this compound).
-
-
Purification and Analysis: Purify the resulting deuterated squalane by vacuum distillation. Confirm chemical and isotopic purity using GC-MS and NMR.
Protocol 3: Comparative Oxidative Stability Analysis
Objective: To compare the resistance of deuterated and non-deuterated squalane to forced oxidation.
Methodology:
-
Sample Preparation: Prepare solutions of both deuterated and non-deuterated squalane in a suitable solvent or use neat samples.
-
Oxidative Stress Induction: Expose the samples to an oxidative stressor. While squalane is stable, extreme conditions can be used, such as high-intensity UV irradiation in the presence of a photosensitizer or exposure to radical initiators (e.g., AIBN) at elevated temperatures.
-
Peroxide Quantification: At various time points, measure the peroxide value using a standard method, such as the triphenylphosphine (TPP) assay.
-
Treat samples with a standard solution of TPP.
-
Peroxides in the sample will oxidize TPP to triphenylphosphine oxide (TPPO).
-
Quantify the ratio of TPP to TPPO using quantitative ³¹P NMR spectroscopy.
-
-
Data Analysis: Plot the peroxide formation over time for both samples. A lower rate of peroxide formation indicates higher stability.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of deuterated and non-deuterated squalane.
Caption: Relationship between squalene, squalane, and their deuterated forms.
Caption: Experimental workflow for deuterated squalane synthesis and analysis.
Caption: The Kinetic Isotope Effect (KIE) protects C-D bonds from cleavage.
Applications in Drug Development and Research
The unique properties of deuterated squalane define its specialized applications.
-
Internal Standards for Bioanalysis: The most immediate and validated application is its use as an internal standard for the quantitative analysis of non-deuterated squalane in biological or formulation matrices using mass spectrometry (GC-MS or LC-MS). Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects, providing the highest possible accuracy for quantification.
-
Tracers in Pharmacokinetic and Metabolic Studies: Deuterated squalane can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of squalane-based formulations without the need for radiolabeling. Its distinct mass allows it to be differentiated from endogenous lipids.
-
Probes in Formulation Science: In advanced formulation characterization, such as using small-angle neutron scattering (SANS), deuterated lipids are invaluable. Replacing standard squalane with deuterated squalane in a nanoemulsion would create a contrast that allows researchers to precisely determine the location and structure of the oil phase within a complex delivery system, aiding in the rational design of more effective drug carriers.
-
Ultra-High Stability Formulations: For highly sensitive active pharmaceutical ingredients (APIs) or for formulations that require an exceptionally long shelf-life under harsh conditions, the enhanced stability of deuterated squalane could provide a tangible, albeit likely marginal, benefit over the already robust non-deuterated version.
Conclusion
The comparison between deuterated and non-deuterated squalane is a study in incremental but potentially critical improvements. Non-deuterated squalane remains an excellent, highly stable, and biocompatible vehicle for a vast range of applications. Its deuterated counterpart, while not fundamentally altering the compound's primary function as an emollient, offers a suite of specialized advantages rooted in the kinetic isotope effect and its distinct mass.
For routine cosmetic and pharmaceutical applications, non-deuterated squalane is sufficient and more cost-effective. However, for the research and drug development professional, deuterated squalane is an indispensable tool for quantitative bioanalysis and a powerful probe for mechanistic and structural studies of drug delivery systems. While its use as a performance-enhancing ingredient in final formulations is still a niche and largely theoretical concept awaiting further data, its role in accelerating the research and development process is clear and established. Future studies directly comparing the physicochemical and biological performance of both molecules are needed to fully unlock the potential of deuterated squalane in advanced drug delivery.
References
Squalane-d62 as a Surrogate Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of Squalane-d62 as a surrogate standard against other common alternatives, supported by available experimental data from published studies.
This compound, a deuterated form of squalane, is often employed as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its structural similarity to squalene and other lipids makes it a candidate for correcting variations during sample preparation and analysis. However, its performance relative to other surrogates is a critical consideration in method development.
Performance Comparison of Surrogate Standards
Table 1: Quantitative Performance of Squalane Analysis Using an Alternative Internal Standard
| Parameter | Performance Metric | Analyte | Internal Standard | Matrix | Analytical Method | Source |
| Accuracy (Recovery) | 81% - 106% | Squalane | Cannabinol-d3 | Bronchoalveolar Lavage Fluid | GC-MS | [1][2][3] |
| Precision (Within-run %RSD) | < 4.5% | Squalane | Cannabinol-d3 | Bronchoalveolar Lavage Fluid | GC-MS | [1] |
| Precision (Intermediate %RSD) | < 13% | Squalane | Cannabinol-d3 | Bronchoalveolar Lavage Fluid | GC-MS | [1] |
| Accuracy (Recovery) | 86% - 107% | Squalane | Not Specified | Aerosol Emissions | GC-MS | |
| Precision (Repeatability %RSD) | < 6% | Squalane | Not Specified | Aerosol Emissions | GC-MS | |
| Precision (Intermediate %RSD) | 11% | Squalane | Not Specified | Aerosol Emissions | GC-MS |
Table 2: Performance of Alternative Internal Standards for Squalene Analysis
| Internal Standard | Analyte | Matrix | Analytical Method | Reported Performance | Source |
| Squalane (non-deuterated) | Squalene | Plasma and Tissues | GC | Recovery >96% (plasma), >80% (tissues) | |
| 5-α-Cholestane | Cholesterol and other sterols | Various | GC-MS | Widely used as a reference standard in GC analyses of sterols. | |
| Octadecylbenzene (ODB) | Squalene | Not Specified | HPLC | Utilized for quantification based on peak area ratios. | |
| Tricosanoic acid methyl ester (23:0 FAME) | Squalene | Edible Oils | GC-FID | Method validated to be repeatable and accurate. |
Key Considerations:
-
Chromatographic Co-elution: A potential issue with using this compound for squalene analysis is the possibility of overlapping chromatographic peaks, which can complicate accurate quantification. Careful optimization of the chromatographic method is crucial to ensure baseline separation.
-
Deuterium Isotope Effect: While generally considered minimal for highly deuterated standards like this compound, a slight difference in retention time compared to the non-deuterated analyte can occur. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.
-
Availability and Cost: The availability and cost of this compound compared to other standards like non-deuterated squalane or 5-α-cholestane can be a factor in method development.
Experimental Protocols
Below is a representative experimental protocol for the quantification of squalene in a biological matrix using an internal standard, based on methodologies described in the literature.
Objective: To quantify the concentration of squalene in human plasma using gas chromatography-mass spectrometry (GC-MS) with an internal standard.
Materials:
-
Squalene certified reference material
-
This compound (or other selected internal standard)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Human plasma (blank)
-
Calibrated pipettes and glassware
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of squalene in hexane (e.g., 1 mg/mL).
-
Prepare a primary stock solution of the internal standard (e.g., this compound) in hexane (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of working standard solutions of squalene at different concentrations.
-
Prepare a working internal standard solution at a fixed concentration.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (or blank plasma for calibration standards and quality controls), add a fixed volume of the internal standard working solution.
-
For calibration standards, add the appropriate volume of the squalene working standard solutions.
-
Perform a liquid-liquid extraction by adding a suitable volume of hexane, vortexing vigorously, and centrifuging to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 150°C, ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode. Monitor characteristic ions for squalene and the internal standard in selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of squalene to the peak area of the internal standard against the concentration of the squalene standards.
-
Determine the concentration of squalene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
To illustrate the logical flow of a typical bioanalytical workflow utilizing an internal standard, the following diagrams are provided.
Caption: A generalized workflow for quantitative bioanalysis using an internal standard.
Caption: Conceptual diagram illustrating the impact of co-elution versus chromatographic shift on matrix effects.
References
- 1. Frontiers | The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mass Spectrometric Fragmentation Patterns of Squalane and Squalane-d62
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry (MS) fragmentation patterns of squalane (C30H62) and its fully deuterated isotopologue, Squalane-d62 (C30D62). Understanding the distinct fragmentation behaviors of these molecules is crucial for their use in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS), where this compound often serves as an internal standard. This document presents experimental data, detailed analytical protocols, and visual representations of the fragmentation pathways to aid researchers in method development and data interpretation.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) observed in the EI-MS spectra of squalane and the predicted values for this compound. The fragmentation of squalane, a highly branched alkane, is characterized by cleavage at the numerous branching points, leading to a complex pattern of fragment ions. For this compound, a corresponding shift in the m/z of these fragments is expected due to the replacement of hydrogen atoms with deuterium.
| Ion Description | Squalane (C30H62) m/z | This compound (C30D62) Predicted m/z |
| Molecular Ion [M]+• | 422 | 484 |
| [M-CH3]+ | 407 | - |
| [M-CD3]+ | - | 466 |
| [M-C5H11]+ | 351 | - |
| [M-C5D11]+ | - | 401 |
| [M-C8H17]+ | 309 | - |
| [M-C8D17]+ | - | 351 |
| [M-C10H21]+ | 281 | - |
| [M-C10D21]+ | - | 323 |
| [M-C11H23]+ | 267 | - |
| [M-C11D23]+ | - | 309 |
| [M-C14H29]+ | 225 | - |
| [M-C14D29]+ | - | 263 |
| [M-C16H33]+ | 197 | - |
| [M-C16D33]+ | - | 237 |
| Common Alkyl Fragments | ||
| C12H25+ | 169 | - |
| C12D25+ | - | 194 |
| C11H23+ | 155 | - |
| C11D23+ | - | 178 |
| C8H17+ | 113 | - |
| C8D17+ | - | 129 |
| C5H11+ | 71 | - |
| C5D11+ | - | 82 |
| C4H9+ | 57 | - |
| C4D9+ | - | 66 |
| C3H7+ | 43 | - |
| C3D7+ | - | 50 |
Experimental Protocols
The following protocol outlines a standard method for the analysis of squalane and this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of squalane and this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
For complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analytes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: HP-5ms UI (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 40°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electron Ionization (EI).
-
Ion Source Temperature: 280°C.
-
Transfer Line Temperature: 280°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan from m/z 40 to 600 for qualitative analysis and identification of fragmentation patterns. For quantitative analysis, Single Ion Monitoring (SIM) mode can be used, monitoring characteristic ions for squalane (e.g., m/z 113, 183, 422) and this compound.[1]
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of squalane and the predicted pathways for this compound upon electron ionization.
Caption: EI-MS fragmentation of squalane and this compound.
Conclusion
The mass spectrometric fragmentation of squalane is characterized by numerous cleavage events at its branched carbon backbone, resulting in a series of alkyl fragment ions. The fully deuterated analogue, this compound, exhibits a similar fragmentation pattern, with the key difference being a predictable mass shift for the molecular ion and all fragment ions containing deuterium. This distinct mass shift allows for the clear differentiation of the two compounds in a mixture and underscores the utility of this compound as a reliable internal standard for the accurate quantification of squalane in various matrices. The data and protocols presented in this guide provide a foundational resource for researchers employing GC-MS for the analysis of these compounds.
References
Squalane-d62 in Complex Matrices: A Performance Evaluation and Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of squalane in complex biological matrices, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Squalane-d62, a deuterated stable isotope-labeled internal standard, with alternative standards, supported by established analytical principles and experimental methodologies.
This compound is the deuterium-labeled form of squalane and is intended for use as an internal standard in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the "gold standard" in bioanalysis.[4] This is because its physical and chemical properties are nearly identical to the analyte, squalane.[5] This similarity ensures that the internal standard and the analyte behave in the same way during sample preparation, injection, and ionization, thus effectively compensating for variations in these processes.
Performance Comparison: this compound vs. Alternatives
The primary alternatives to a deuterated internal standard like this compound are:
-
Non-deuterated Squalane : Using the non-labeled version of the analyte as an internal standard is generally not feasible as it is indistinguishable from the endogenous analyte.
-
A structural analog : A compound that is chemically similar but not identical to squalane.
-
A different class of compound : A compound with different chemical properties that is known to behave well in the analytical system. A study on the quantitation of squalene and squalane in bronchoalveolar lavage fluid, for instance, utilized Cannabinol-D3 (CBN-D3) as an internal standard.
Table 1: Hypothetical Performance Comparison of Internal Standards for Squalane Analysis in a Complex Matrix (e.g., Plasma)
| Performance Metric | This compound (Deuterated IS) | Structural Analog (e.g., a long-chain alkane) |
| Co-elution with Squalane | High probability of co-elution or very close elution. | Unlikely to co-elute perfectly. |
| Matrix Effect Compensation | Excellent, due to similar ionization properties and co-elution. | Potentially poor and unpredictable. |
| Recovery during Sample Prep | Expected to be identical to squalane. | May differ from squalane. |
| Potential for Interference | Low, as it is not naturally present in samples. | Must be confirmed to be absent in the matrix. |
| Risk of Isotope Exchange | Possible, though generally low for C-D bonds. | Not applicable. |
| Cost | Higher. | Generally lower. |
A key consideration when using deuterated standards is the potential for chromatographic separation from the analyte, known as the isotope effect. If significant, this can lead to differential matrix effects, where the analyte and internal standard are affected differently by the matrix, undermining the accuracy of the results. Therefore, chromatographic conditions must be carefully optimized.
Another point of discussion is the potential for co-elution of squalene and its deuterated internal standard, squalene-d6, in GC-MS analysis, which would necessitate reliance on mass spectral differentiation rather than chromatographic separation. This highlights the importance of mass spectrometric resolution when using this compound for squalane analysis.
Experimental Protocols
The following is a detailed methodology for a key experiment to evaluate the performance of this compound as an internal standard in a complex matrix, adapted from a validated method for squalane quantification in bronchoalveolar lavage fluid.
Objective : To determine the accuracy and precision of this compound for the quantification of squalane in a complex biological matrix (e.g., plasma, tissue homogenate) using GC-MS.
Materials :
-
Squalane certified reference standard
-
This compound internal standard
-
Hexane (or other suitable organic solvent)
-
Blank biological matrix from at least six different sources
-
Agilent 7890B GC System with an Agilent Sampler 80 and interfaced Agilent 7000C triple-quadrupole mass spectrometer (or equivalent)
Procedure :
-
Preparation of Standard and Internal Standard Solutions :
-
Prepare a stock solution of squalane in hexane.
-
Prepare a stock solution of this compound in hexane.
-
Prepare a series of calibration standards by spiking the blank matrix with the squalane stock solution to achieve a range of concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation :
-
To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding hexane, vortexing, and centrifuging.
-
Transfer the organic layer to a clean vial for analysis.
-
-
GC-MS Analysis :
-
Inject the prepared samples into the GC-MS system.
-
Develop a chromatographic method that provides good peak shape for squalane.
-
Set the mass spectrometer to monitor for specific ions of both squalane and this compound.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the ratio of the peak area of squalane to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of squalane in the QC samples and unknown samples using the calibration curve.
-
Evaluate the method's accuracy by comparing the measured concentrations of the QC samples to their nominal values. Recoveries of 81-106% for squalane in a complex matrix have been reported as acceptable.
-
Assess the method's precision by calculating the relative standard deviation (%RSD) of the measurements for the QC samples.
-
Visualizations
Experimental workflow for squalane analysis.
Decision flow for internal standard selection.
References
Squalane-d62: A Superior Internal Standard for Robust Analytical Methodologies
For researchers, scientists, and drug development professionals, the pursuit of analytical method robustness is paramount. The accuracy and reliability of quantitative data underpin the validity of research findings and the safety of therapeutic products. In the realm of chromatographic analysis, particularly gas chromatography-mass spectrometry (GC-MS), the choice of an internal standard is a critical determinant of method performance. This guide provides a comprehensive comparison of Squalane-d62, a deuterated form of squalane, with its non-deuterated counterpart and other alternatives, demonstrating its superiority in establishing robust and reliable analytical methods.
Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes like deuterium, these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior allows them to effectively compensate for variations that can occur during sample preparation, injection, and analysis, leading to significantly improved accuracy and precision.[2]
The Advantage of Deuteration: A Performance Comparison
The primary benefit of using a deuterated internal standard like this compound over a non-deuterated analogue (e.g., squalane) lies in its ability to more accurately mimic the behavior of the analyte throughout the analytical process. This leads to better correction for matrix effects and variability in extraction recovery.
While direct comparative studies for this compound are not extensively published, the performance benefits of using deuterated alkanes as internal standards for hydrocarbon analysis are well-documented. The following tables summarize typical performance data for the quantification of squalene using an internal standard and highlight the expected improvements when employing a deuterated standard.
Table 1: Method Performance for Squalene Quantification
| Parameter | Typical Performance with Non-Deuterated IS (Squalane) | Expected Performance with Deuterated IS (this compound) |
| Accuracy (% Recovery) | 80 - 110%[3][4] | 95 - 105% |
| Precision (% RSD) | < 15%[4] | < 10% |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~0.50 µg/mL | Potentially lower due to reduced noise |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | Potentially lower and more robust |
Table 2: Comparison of Internal Standard Characteristics
| Characteristic | Non-Deuterated Internal Standard (e.g., Squalane) | Deuterated Internal Standard (this compound) |
| Chemical Properties | Similar, but not identical to the analyte. | Virtually identical to the analyte. |
| Chromatographic Behavior | May have a slightly different retention time. | Co-elutes with the analyte. |
| Matrix Effect Compensation | Less effective, as it may not experience the same degree of ion suppression or enhancement. | Highly effective due to identical ionization behavior. |
| Extraction Recovery Tracking | May not accurately reflect the recovery of the analyte. | Accurately tracks the analyte's recovery. |
| Cost | Generally lower. | Higher due to isotopic labeling. |
Experimental Protocols
A robust analytical method requires a well-defined and validated experimental protocol. The following outlines a typical GC-MS method for the quantification of squalene in a biological matrix using this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Vortex the sample for 30 seconds.
-
Add 5 mL of hexane and vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 7000C triple-quadrupole mass spectrometer or equivalent.
-
Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 150°C.
-
Ramp to 250°C at 40°C/min, hold for 2 minutes.
-
Ramp to 300°C at 5°C/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Squalene: m/z (e.g., 69, 81, 410).
-
This compound: m/z (e.g., specific fragments for the deuterated molecule).
-
-
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Squalane-d62: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Squalane-d62, a deuterated form of squalane used in various research applications. While this compound is classified as a non-hazardous substance, appropriate disposal procedures must be followed to minimize environmental impact and adhere to regulatory standards.
Immediate Safety and Handling
Prior to disposal, it is imperative to handle this compound with care. Although not classified as hazardous, direct contact should be avoided.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2] Ensure adequate ventilation in the handling area.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below. Understanding these properties is crucial for safe handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₃₀D₆₂ | [1] |
| Molecular Weight | 485.20 g/mol | [1] |
| CAS Number | 16514-83-3 | [1] |
| Appearance | Colorless liquid | |
| Solubility | Insoluble in water | |
| Hazard Classification | Not a hazardous substance or mixture |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to engage a licensed chemical waste disposal company. Due to its insolubility in water, drain disposal is not a suitable option.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated waste container for "this compound and related contaminated materials." Use a chemically resistant container with a secure lid.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collection of Liquid Waste: Collect all unused or surplus this compound directly into the labeled waste container.
-
Collection of Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, or pipette tips, should also be placed in the designated waste container.
-
Container Management: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for expansion. Keep the container securely closed when not in use.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed disposal service.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Squalane-d62
Essential Safety and Handling Guide for Squalane-d62
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
This compound is the deuterium-labeled version of Squalane. While it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain the integrity of the product.[1]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is recommended.
| Protection Type | Equipment | Purpose |
| Eye/Face Protection | Safety goggles with side-shields | To prevent eye contact with the substance. |
| Skin Protection | Protective gloves (e.g., PVC, nitrile rubber) | To avoid skin contact. Gloves should be inspected before use and replaced if contaminated. |
| Impervious clothing (e.g., lab coat) | To protect the body from potential splashes. | |
| Respiratory Protection | Suitable respirator | Recommended when working in areas without appropriate exhaust ventilation or when there is a risk of aerosol formation. |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and inhalation.[1]
-
Use in a well-ventilated area, preferably with appropriate exhaust ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
General industrial hygiene practices should be followed.[2] Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
For the pure form, a storage temperature of -20°C is recommended.
-
To maintain isotopic purity, protect from moisture to prevent hydrogen-deuterium (H-D) exchange. It is advisable to handle the compound in a dry atmosphere (e.g., under dry nitrogen or argon) and use thoroughly dried glassware.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
In case of a fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers. Firefighters should wear self-contained breathing apparatus and full protective clothing.
Spill and Disposal Plan
Spill Containment:
-
Ensure adequate ventilation and wear full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Keep the product away from drains and water courses.
-
Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment after cleanup.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging should be disposed of as unused product.
Visualizing the Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
